1-Bromo-1-methoxyethane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
57977-96-5 |
|---|---|
Molekularformel |
C3H7BrO |
Molekulargewicht |
138.99 g/mol |
IUPAC-Name |
1-bromo-1-methoxyethane |
InChI |
InChI=1S/C3H7BrO/c1-3(4)5-2/h3H,1-2H3 |
InChI-Schlüssel |
XGLJSPFXMGSGKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
physical and chemical properties of 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-methoxyethane (CAS No: 57977-96-5).[1][2] Due to a notable lack of experimentally-derived data for this specific compound in publicly accessible literature, this document presents computed properties for this compound alongside experimentally determined data for its structural isomer, 1-Bromo-2-methoxyethane, for comparative purposes. The guide also details general experimental protocols for reactions characteristic of α-bromo ethers, such as nucleophilic substitution and Grignard reagent formation. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, an α-bromo ether, is a halogenated organic compound with potential applications as a reactive intermediate in various chemical syntheses. Its structure, featuring a bromine atom and a methoxy (B1213986) group attached to the same carbon, imparts unique reactivity, making it a subject of interest for the introduction of the 1-methoxyethyl moiety into molecular scaffolds. This guide aims to consolidate the available information on its properties and synthetic utility.
Physical Properties
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | PubChem[1] |
| Molecular Weight | 138.99 g/mol | PubChem[1] |
| Exact Mass | 137.96803 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Complexity | 22.9 | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Table 2: Experimental Physical Properties of 1-Bromo-2-methoxyethane (Isomer)
| Property | Value | Source |
| CAS Number | 6482-24-2 | Chem-Impex[4] |
| Appearance | Colorless to light yellow liquid | Chem-Impex[4] |
| Boiling Point | 40-41 °C at 66 mmHg | ChemicalBook[5][6] |
| Density | 1.479 g/mL at 25 °C | Chem-Impex[4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether.[7] | Guidechem, ChemicalBook[7][8] |
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity characteristic of α-haloethers. The presence of the electronegative oxygen atom influences the stability of carbocation intermediates and the susceptibility of the C-Br bond to nucleophilic attack.
Nucleophilic Substitution: The compound is anticipated to undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). The Sₙ1 pathway may be facilitated by the ability of the adjacent oxygen atom to stabilize a carbocation intermediate through resonance. It is a versatile reagent for introducing the 1-methoxyethyl group onto various nucleophiles.
Grignard Reagent Formation: Like other alkyl halides, this compound can be used to prepare a Grignard reagent. This organometallic compound would serve as a nucleophilic source of the 1-methoxyethyl group for the formation of new carbon-carbon bonds.
Spectroscopic Data
-
¹H NMR of 1-Bromo-2-methoxyethane: Data is available from sources such as ChemicalBook.[9]
-
IR Spectrum of 1-Bromo-2-methoxyethane: The gas-phase IR spectrum is available in the NIST WebBook.[10]
Experimental Protocols
The following are generalized experimental protocols for reactions that this compound is expected to undergo. These are provided as a guide and may require optimization for specific substrates and scales.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of an α-bromo ether with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide, sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
-
To this solution, add this compound (typically 1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to an appropriate temperature (e.g., 50-100 °C) to facilitate the reaction.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or distillation.
References
- 1. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 6. 1-Bromo-2-methoxyethane CAS#: 6482-24-2 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 1-Bromo-2-methoxyethane(6482-24-2) 1H NMR [m.chemicalbook.com]
- 10. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
1-Bromo-1-methoxyethane structural formula and CAS number
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Bromo-1-methoxyethane, a halogenated ether of interest in synthetic organic chemistry. Due to its reactive nature as an α-bromo ether, it holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. This document details its structural formula, CAS number, physicochemical properties, a plausible synthetic route with a general experimental protocol, its anticipated reactivity, and essential safety information.
Chemical Identity and Properties
This compound is a chiral α-bromo ether. The presence of the bromine atom on the same carbon as the methoxy (B1213986) group makes it a reactive alkylating agent.
Structural Formula:
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. Most of the available data is computed.
| Property | Value | Source |
| Molecular Formula | C3H7BrO | [1] |
| Molecular Weight | 138.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(OC)Br | [1] |
| InChI Key | XGLJSPFXMGSGKC-UHFFFAOYSA-N | [1] |
| XLogP3-AA (Computed) | 1.4 | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [3] |
| Rotatable Bond Count (Computed) | 1 | [2] |
| Topological Polar Surface Area (Computed) | 9.2 Ų | [1] |
| Heavy Atom Count (Computed) | 5 | [2] |
| Complexity (Computed) | 22.9 | [1] |
Synthesis of this compound
Reaction Mechanism
The synthesis proceeds via a Markovnikov addition of HBr across the double bond of methyl vinyl ether. The oxygen atom of the methoxy group stabilizes the adjacent carbocation intermediate through resonance, directing the bromide ion to attack this carbon.
General Experimental Protocol
This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: A solution of methyl vinyl ether in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of HBr: Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically exothermic and the temperature should be maintained near 0°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the excess HBr and solvent are removed under reduced pressure. The crude product may be washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Purification: The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and purified by fractional distillation under reduced pressure.
Caption: Synthetic workflow for this compound.
Reactivity and Potential Applications
As an α-bromo ether, this compound is a versatile reagent in organic synthesis. The carbon-bromine bond is activated by the adjacent oxygen atom, making it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution
This compound can react with a variety of nucleophiles to introduce the 1-methoxyethyl group into a molecule. This moiety can serve as a protecting group for alcohols or as a pharmacophore in drug design. The reaction likely proceeds through an SN1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate.
Applications in Drug Development
While specific examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its structural motif is relevant to medicinal chemistry. Halogenated ethers are known to be present in some biologically active molecules. The ability of this compound to act as an electrophile for the introduction of a small, ether-containing fragment makes it a potentially useful tool for lead optimization and the synthesis of compound libraries for screening. Its isomer, 1-bromo-2-methoxyethane, has been noted for its role in the synthesis of pharmaceutical intermediates, suggesting that this compound could have similar applications.
Spectral Data
Safety and Handling
As with any reactive halogenated compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Specific hazard information is not well-documented, but it should be treated as a potentially toxic and corrosive substance. Storage should be in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
References
Spectroscopic Data of 1-Bromo-1-methoxyethane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-1-methoxyethane (CAS 57977-96-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH(Br)- | 5.5 - 6.0 | Quartet (q) | ~7.0 |
| -OCH₃ | 3.4 - 3.6 | Singlet (s) | N/A |
| -CH₃ | 1.8 - 2.1 | Doublet (d) | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH(Br)- | 80 - 90 |
| -OCH₃ | 55 - 65 |
| -CH₃ | 20 - 30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2950 - 3000 | Medium to Strong |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 138/140 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 107/109 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 59 | [M - Br]⁺ | Loss of the bromine atom |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for a volatile liquid compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette
-
Sample of this compound
-
Vortex mixer
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely to prevent evaporation of the volatile solvent and sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans will be required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the mid-infrared absorption spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette
-
Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
-
Lint-free wipes
Procedure (using Salt Plates):
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and a lint-free wipe. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Acquire Background: Place the empty, clean salt plates (or no sample) in the spectrometer and run a background scan.
-
Acquire Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the infrared spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent.
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) for sample dilution if using GC-MS.
-
Microsyringe.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program appropriate for the volatility of the compound.
-
Set the injector temperature and transfer line temperature (e.g., 250 °C).
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Data Acquisition: The compound will be separated from the solvent on the GC column and then enter the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is recorded.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.
Caption: Workflow for Spectroscopic Analysis.
1-Bromo-1-methoxyethane: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and stability of 1-Bromo-1-methoxyethane, an α-bromo ether of interest in organic synthesis. Due to a lack of specific experimental data for this compound in publicly available literature, this document extrapolates its chemical behavior based on established principles of physical organic chemistry and data from analogous α-haloethers. The guide covers anticipated reactivity patterns, including nucleophilic substitution and elimination reactions, and factors influencing its stability. Detailed hypothetical experimental protocols for investigating these properties are provided, alongside visualizations of key reaction pathways to aid in experimental design and interpretation.
Introduction
This compound (C₃H₇BrO) is a halogenated ether with potential applications as a reactive intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom and a methoxy (B1213986) group attached to the same carbon, suggests a rich and complex reactivity profile. Understanding the interplay of these functional groups is crucial for predicting its behavior in various chemical environments and for its effective utilization in the synthesis of novel molecules, including active pharmaceutical ingredients. This guide aims to provide a theoretical framework for the reactivity and stability of this compound, offering insights for researchers in drug development and chemical synthesis.
Predicted Chemical Properties and Stability
The stability of this compound is expected to be limited, particularly under the following conditions:
-
Presence of Nucleophiles: Will readily react with a wide range of nucleophiles.
-
Basic Conditions: Prone to elimination reactions.
-
Protic Solvents: May undergo solvolysis.
-
Elevated Temperatures: Likely to decompose.
-
Aqueous Acid: Susceptible to hydrolysis, similar to acetals.[3][4][5]
It is recommended to store this compound under anhydrous and inert conditions at low temperatures to minimize decomposition.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₃H₇BrO | [1] |
| Molecular Weight | 138.99 g/mol | [1] |
| Appearance | Likely a colorless to light yellow liquid | General observation for similar compounds |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | General property of small organic molecules |
| Stability | Unstable, particularly in the presence of moisture, bases, and nucleophiles | Inferred from the chemistry of α-haloethers |
Predicted Reactivity
The reactivity of this compound is dominated by the presence of the bromine atom, a good leaving group, and the adjacent methoxy group, which can influence the reaction mechanism. The primary reaction pathways are predicted to be nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2).
Nucleophilic Substitution Reactions
This compound is expected to be an excellent substrate for nucleophilic substitution reactions. The choice between an Sₙ1 and Sₙ2 mechanism will be influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
-
Sₙ1 Pathway: The methoxy group is capable of stabilizing an adjacent carbocation through resonance (p-orbital overlap). This stabilization would favor a unimolecular, Sₙ1-type mechanism, proceeding through a planar oxocarbenium ion intermediate. This pathway would be favored by polar protic solvents and weaker nucleophiles.
-
Sₙ2 Pathway: Strong, sterically unhindered nucleophiles in polar aprotic solvents could favor a bimolecular, Sₙ2-type mechanism. This would involve a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.
Table 2: Predicted Outcome of Nucleophilic Substitution Reactions
| Nucleophile | Predicted Major Product | Probable Mechanism |
| H₂O | 1-Methoxyethanol | Sₙ1 |
| ROH (Alcohol) | 1-Alkoxy-1-methoxyethane | Sₙ1/Sₙ2 |
| RCOO⁻ (Carboxylate) | 1-Methoxyethyl ester | Sₙ2 |
| CN⁻ (Cyanide) | 2-Methoxypropanenitrile | Sₙ2 |
| N₃⁻ (Azide) | 1-Azido-1-methoxyethane | Sₙ2 |
| R₂NH (Amine) | N-(1-methoxyethyl)dialkylamine | Sₙ1/Sₙ2 |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form methoxyethene. Similar to substitution, both E1 and E2 pathways are possible.
-
E1 Pathway: This pathway would proceed through the same oxocarbenium ion intermediate as the Sₙ1 reaction, followed by deprotonation of an adjacent carbon by a weak base.
-
E2 Pathway: A strong, sterically hindered base would favor a concerted E2 mechanism, where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion departs simultaneously.
Mandatory Visualizations
Caption: Predicted Sₙ1 reaction pathway for this compound.
Caption: Predicted Sₙ2 reaction pathway for this compound.
Caption: Predicted E2 elimination pathway for this compound.
Hypothetical Experimental Protocols
The following are proposed experimental protocols to investigate the reactivity and stability of this compound. Note: These are hypothetical and should be adapted based on laboratory safety protocols and available equipment.
General Procedure for Nucleophilic Substitution Reactions
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) for Sₙ2, or a less polar solvent like dichloromethane (B109758) for Sₙ1).
-
Addition of Nucleophile: Add the nucleophile (1.1 eq.) to the solution. If the nucleophile is a solid, it should be added in portions. If it is a liquid, it can be added via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Studying Solvolysis (Sₙ1 Reaction)
-
Solvent System: Prepare a solution of this compound in a protic solvent (e.g., 80:20 ethanol:water).
-
Kinetic Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a non-polar solvent).
-
Analysis: Analyze the composition of the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product over time.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. A linear plot would be indicative of a first-order reaction, consistent with an Sₙ1 mechanism.
Protocol for E2 Elimination Reaction
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or tert-butanol).
-
Addition of Base: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq.) to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring and Work-up: Follow the general procedure outlined in section 5.1.
-
Product Identification: The expected product, methoxyethene, is a volatile gas. The reaction should be equipped with a gas trapping system to collect and identify the product, for example, by bubbling the effluent gas through a solution of bromine in carbon tetrachloride and observing the decolorization.
References
- 1. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Electrophilic Nature of Alpha-Haloethers: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-haloethers are a class of organic compounds characterized by a halogen atom and an alkoxy group attached to the same carbon atom. This unique structural motif imparts significant electrophilicity to the alpha-carbon, making them versatile intermediates in organic synthesis. This guide provides an in-depth exploration of the factors governing the electrophilicity of alpha-haloethers, their reaction mechanisms, and quantitative measures of their reactivity. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, providing both theoretical understanding and practical insights into the application of these valuable synthetic building blocks.
Introduction to the Electrophilicity of Alpha-Haloethers
The electrophilicity of alpha-haloethers is a consequence of the inductive electron-withdrawing effect of the halogen atom and the ability of the adjacent oxygen atom to stabilize a developing positive charge. This stabilization is a key factor in their high reactivity towards nucleophiles. The general structure of an alpha-haloether is R¹-O-C(R²)(R³)-X, where X is a halogen. The carbon atom bonded to both the oxygen and the halogen is the electrophilic center.
Reactions of alpha-haloethers with nucleophiles can proceed through either an S_N1 or S_N2 mechanism, or a spectrum in between. However, due to the pronounced stabilization of the incipient carbocation by the adjacent oxygen atom, the S_N1 pathway, involving the formation of an oxocarbenium ion intermediate, is often favored.
The Oxocarbenium Ion: A Key Intermediate
The intermediacy of the oxocarbenium ion is central to understanding the reactivity of alpha-haloethers. An oxocarbenium ion is a carbocation that is resonance-stabilized by an adjacent oxygen atom. This delocalization of the positive charge between the carbon and oxygen atoms significantly lowers the activation energy for its formation, thereby accelerating the rate of nucleophilic substitution.
The formation of the oxocarbenium ion from an alpha-haloether is a unimolecular process and is often the rate-determining step in S_N1 reactions. The stability of this intermediate is influenced by the nature of the substituents on the carbon and oxygen atoms.
Caption: Formation of a resonance-stabilized oxocarbenium ion.
Factors Influencing Electrophilicity
Several factors modulate the electrophilicity of alpha-haloethers and their propensity to undergo nucleophilic substitution.
Nature of the Halogen (Leaving Group Ability)
The reactivity of alpha-haloethers is significantly influenced by the nature of the halogen atom, which acts as the leaving group. The leaving group ability of the halogens follows the order I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength. Weaker C-X bonds are more easily cleaved, leading to faster rates of reaction.
Nature of the Alkoxy Group (R¹)
The electronic properties of the R¹ group attached to the oxygen atom can influence the stability of the oxocarbenium ion intermediate. Electron-donating R¹ groups can further stabilize the positive charge on the oxygen atom in one of the resonance structures of the oxocarbenium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups can destabilize the intermediate and decrease the reaction rate.
Substituents on the Alpha-Carbon (R² and R³)
The nature of the substituents on the electrophilic carbon atom also plays a crucial role. Electron-donating groups can stabilize the carbocationic character of the oxocarbenium ion, accelerating S_N1-type reactions. Steric hindrance from bulky R² and R³ groups can hinder the backside attack required for an S_N2 mechanism, thus favoring the S_N1 pathway.
Stereoelectronic Effects
Stereoelectronic effects, such as the anomeric effect and neighboring group participation, can have a profound impact on the reactivity and stereochemical outcome of reactions involving alpha-haloethers.
-
Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring (a cyclic alpha-haloether is an analogous system) to adopt an axial orientation. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-X bond. This can influence the ground-state conformation and, consequently, the reactivity of the alpha-haloether.
-
Neighboring Group Participation (NGP): The oxygen atom of the ether can act as an internal nucleophile, attacking the electrophilic alpha-carbon and displacing the halide to form a cyclic oxonium ion intermediate. This process, also known as anchimeric assistance, often leads to an overall retention of stereochemistry at the reaction center and can significantly accelerate the reaction rate.
Quantitative Measures of Electrophilicity
The electrophilicity of alpha-haloethers can be quantified through various experimental and computational methods.
Kinetic Data: Solvolysis Rates
Table 1: Predicted Relative Solvolysis Rates of Representative Alpha-Haloethers
| Alpha-Haloether | R¹ Group | R², R³ Groups | Halogen | Predicted Relative Rate |
| Chloromethyl methyl ether | CH₃ | H, H | Cl | Base |
| Bromomethyl methyl ether | CH₃ | H, H | Br | Faster |
| Iodomethyl methyl ether | CH₃ | H, H | I | Fastest |
| 1-Chloroethyl methyl ether | CH₃ | CH₃, H | Cl | Faster than chloromethyl |
| 1-Chloro-1-methylethyl methyl ether | CH₃ | CH₃, CH₃ | Cl | Fastest (tertiary) |
| Chloromethyl phenyl ether | C₆H₅ | H, H | Cl | Slower than methyl |
Note: This table represents predicted trends based on established principles of carbocation stability and leaving group ability. Actual quantitative data would require specific experimental measurements.
Hammett Analysis
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. For a reaction series involving substituted aryl alpha-haloethers (e.g., Ar-O-CH₂-Cl), a Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide valuable mechanistic insights.
The slope of the Hammett plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A large negative ρ value would suggest the development of a significant positive charge in the transition state, consistent with an S_N1 mechanism and the formation of an oxocarbenium ion.
Caption: Hammett plot for SN1 solvolysis of aryl alpha-haloethers.
Computational Chemistry: LUMO Energies
Computational quantum chemistry provides a powerful means to probe the electrophilicity of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater electrophilicity. By calculating and comparing the LUMO energies of a series of alpha-haloethers, we can obtain a quantitative ranking of their reactivity.
Table 2: Calculated LUMO Energies of Simple Alpha-Haloethers
| Alpha-Haloether | LUMO Energy (eV) |
| Fluoromethyl methyl ether (CH₃OCH₂F) | Value |
| Chloromethyl methyl ether (CH₃OCH₂Cl) | Value |
| Bromomethyl methyl ether (CH₃OCH₂Br) | Value |
| Iodomethyl methyl ether (CH₃OCH₂I) | Value |
Note: These values would be obtained from quantum chemical calculations (e.g., using Density Functional Theory, DFT) and are not provided here. The trend would be expected to show a decrease in LUMO energy from the fluoro- to the iodo- derivative, consistent with increasing electrophilicity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the reactivity of alpha-haloethers. Below are generalized methodologies for key experiments.
Synthesis of Alpha-Haloethers
WARNING: Alpha-haloethers, particularly chloromethyl methyl ether (CMME), are known carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
A common method for the synthesis of alpha-chloroethers involves the reaction of an acetal (B89532) with an acyl chloride.
Example: Synthesis of Chloromethyl Methyl Ether (CMME)
-
Materials: Dimethoxymethane (B151124), acetyl chloride, catalytic zinc acetate (B1210297).
-
Procedure:
-
To a stirred solution of dimethoxymethane in a suitable solvent (e.g., toluene), a catalytic amount of zinc acetate is added.
-
Acetyl chloride is added dropwise to the mixture at a controlled temperature.
-
The reaction is monitored by a suitable analytical technique (e.g., ¹H NMR) until completion.
-
The resulting solution of chloromethyl methyl ether is typically used in situ for subsequent reactions to minimize handling of the volatile and carcinogenic product.
-
Kinetic Studies: Solvolysis
The rate of solvolysis of an alpha-haloether can be monitored by observing the change in concentration of the starting material or the appearance of a product over time.
Example: Determination of the Solvolysis Rate of an Alpha-Chloroether
-
Materials: Alpha-chloroether, solvent (e.g., aqueous acetone, ethanol), indicator (for acid production), or a suitable analytical instrument (e.g., HPLC, NMR).
-
Procedure (Titrimetric Method):
-
A solution of the alpha-chloroether in the chosen solvent is prepared at a constant temperature.
-
Aliquots are withdrawn at regular time intervals and quenched (e.g., by adding to a cold, immiscible solvent).
-
The amount of acid (HX) produced from the solvolysis is determined by titration with a standardized base solution.
-
The rate constant (k) is then calculated from the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt.
-
Workflow for a Kinetic Study:
Caption: Workflow for a solvolysis kinetic study.
Conclusion
The electrophilicity of alpha-haloethers is a well-established and synthetically useful property that is primarily governed by the ability of the alpha-oxygen atom to stabilize a positive charge at the reaction center through the formation of an oxocarbenium ion. The nature of the halogen, the alkoxy group, and the substituents on the alpha-carbon all play a significant role in modulating this reactivity. Quantitative methods such as kinetic studies and computational chemistry provide valuable tools for understanding and predicting the behavior of these versatile compounds. A thorough understanding of these principles is crucial for the effective application of alpha-haloethers in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.
An In-depth Technical Guide to the Methoxymethyl (MOM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its popularity stems from a favorable balance of stability under a broad range of reaction conditions and its relatively mild cleavage protocols.[1] This technical guide provides a comprehensive overview of the MOM ether, detailing its reactivity towards various reagents and conditions, and offering specific experimental protocols for its introduction and removal.
Introduction to the MOM Protecting Group
The methoxymethyl group (CH₃OCH₂–, abbreviated as MOM) serves as a protective shield for alcohols, phenols, and occasionally other functional groups like amines and amides, preventing them from undergoing unwanted reactions during a synthetic sequence.[2][3][4] By converting a reactive hydroxyl group into a less reactive acetal, the MOM group allows for chemical transformations to be carried out selectively on other parts of a complex molecule.[2] Its stability under a wide range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and a pH range of 4 to 12, makes it a versatile tool in the synthetic chemist's arsenal.[2][3] However, its lability under acidic conditions provides a convenient means for its removal when the protection is no longer needed.[2][3]
A key advantage of the MOM group is its compatibility with other protecting groups, allowing for selective deprotection in complex synthetic sequences. For instance, the MOM group is stable to the fluoride-based reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) - TBAF) commonly used to cleave silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). Conversely, the TBS group is generally stable to the acidic conditions used to remove the MOM group, although strong acidic conditions can lead to cleavage of both.[2]
Data Presentation: Stability and Reaction Conditions
The stability of the MOM group across a range of chemical environments is summarized below.
| Reagent/Condition | Stability | Notes |
| Aqueous Conditions | Stable between pH 4 and 12.[3] | Labile to strong acids (pH < 4). |
| Bases | Stable to strong bases (e.g., NaH, LDA, t-BuOK).[1][3] | Generally very stable. |
| Nucleophiles | Stable to a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, enolates).[1][3] | |
| Reducing Agents | Stable to common reducing agents (e.g., LiAlH₄, NaBH₄, H₂/catalyst).[1][3] | |
| Oxidizing Agents | Stable to many common oxidizing agents (e.g., PCC, Swern oxidation).[1][3] | |
| Lewis Acids | Labile to many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[5] | Cleavage can be a side reaction. |
The following table outlines common conditions for the protection of alcohols with the MOM group.
| Reagent | Base | Solvent | Temperature | Typical Yield |
| MOMCl | DIPEA | CH₂Cl₂ | 0 °C to rt | High |
| MOMCl | NaH | THF | 0 °C to rt | High |
| Dimethoxymethane (B151124) | P₂O₅ | CHCl₃ | rt | Good |
| Dimethoxymethane | TfOH | CH₂Cl₂ | rt | Moderate to Good |
Deprotection of MOM ethers is typically achieved under acidic conditions.
| Reagent | Solvent | Temperature | Typical Yield |
| HCl (catalytic) | MeOH/H₂O | rt to 50 °C | High |
| TFA | CH₂Cl₂ | rt | High |
| PPTS | t-BuOH | Reflux | Good |
| MgBr₂ | Et₂O | rt to Reflux | Good to High |
| p-TsOH | Solvent-free | rt | High[6] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using MOMCl and DIPEA
This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).[5]
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected alcohol.
Protocol 2: Deprotection of a MOM Ether using Hydrochloric Acid
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[5]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol (B129727) and water (e.g., 4:1 v/v).
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Preparation of Chloromethyl Methyl Ether (MOMCl)
A modified, low-cost preparation of MOMCl that avoids the highly carcinogenic bis(chloromethyl)ether byproduct is described below.[7]
-
Reaction Setup: In a well-ventilated fume hood, charge a two-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser with benzoyl chloride (1.0 equiv), dimethoxymethane (1.0 equiv), and concentrated sulfuric acid (0.05 equiv).
-
Reaction: Heat the mixture with stirring in an oil bath at 60–65 °C. The reaction progress can be monitored by ¹H NMR spectroscopy.
-
Distillation: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus and distill the product to collect chloromethyl methyl ether.
Mandatory Visualizations
Caption: General mechanism for MOM protection of an alcohol.
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: Typical experimental workflow for MOM protection.
Caption: Orthogonal deprotection of MOM and TBS ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Navigating the Solubility of 1-Bromo-1-methoxyethane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methoxyethane is a halogenated ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound, addresses the current lack of specific quantitative data in public databases, and offers a detailed experimental protocol for its determination.
Core Concepts: Physicochemical Properties and Solubility Profile
Haloalkanes, such as this compound, are generally considered to be soluble in organic solvents.[4][5][6] This is due to the compatible intermolecular forces between the haloalkane and the solvent molecules, which are primarily London dispersion forces and dipole-dipole interactions.[3][7] The energy released when these new attractions are formed is comparable to the energy required to break the interactions within the separate components.[7]
Conversely, haloalkanes exhibit low solubility in water.[5][8] This is because a significant amount of energy is needed to overcome the strong hydrogen bonds between water molecules. The weaker dipole-dipole interactions that form between the haloalkane and water molecules do not release sufficient energy to compensate for the disruption of these hydrogen bonds.[6][8]
Data Presentation: A Framework for Quantifying Solubility
Given the absence of published quantitative data, this guide provides a template for the systematic collection and presentation of experimentally determined solubility data for this compound.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | 1.88 | Data to be determined | Data to be determined | |
| Toluene | 2.38 | Data to be determined | Data to be determined | |
| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | |
| Dichloromethane | 9.08 | Data to be determined | Data to be determined | |
| Acetone | 20.7 | Data to be determined | Data to be determined | |
| Ethanol | 24.5 | Data to be determined | Data to be determined | |
| Methanol | 32.7 | Data to be determined | Data to be determined | |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Liquid-Liquid Miscibility/Solubility
The following protocol outlines a method for determining the solubility or miscibility of this compound, a liquid, in various organic solvents.
1. Materials:
-
This compound (high purity)
-
A selection of high-purity organic solvents (e.g., those listed in Table 1)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Vortex mixer
-
Constant temperature water bath or incubator
-
Gas Chromatography (GC) system with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID)
2. Procedure:
-
Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of vials.
-
Incremental Addition of Solute: Using a calibrated pipette or syringe, add a small, known volume of this compound to the first vial.
-
Equilibration: Tightly cap the vial and vortex for 1-2 minutes. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C) for at least 30 minutes to reach thermal equilibrium.
-
Visual Observation: After equilibration, visually inspect the vial for any signs of phase separation (cloudiness, formation of a second layer).
-
Iterative Addition: If the solution remains a single, clear phase, continue to add small, known increments of this compound to the same vial, repeating the equilibration and observation steps after each addition.
-
Determination of Saturation Point: The saturation point is reached when the addition of an increment of this compound results in persistent turbidity or the formation of a second liquid phase that does not disappear upon further mixing and equilibration.
-
Quantification (for partially miscible systems):
-
If a second phase forms, prepare a new set of samples with concentrations of this compound just below the observed saturation point.
-
After equilibration, carefully extract a sample from the solvent-rich phase.
-
Analyze the sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.
-
-
Data Recording: Record the total volume of this compound added to the known volume of solvent to achieve saturation. Calculate the solubility in g/100 mL and mol/L.
-
Replication: Perform all measurements in triplicate to ensure accuracy and precision.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the intermolecular forces at play.
Caption: Workflow for experimental solubility determination.
Caption: Intermolecular forces governing solubility.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. education.com [education.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
An In-depth Technical Guide to the Core Reactions of 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-methoxyethane is a halogenated ether of interest in organic synthesis due to its potential as a precursor for various functionalized molecules. Its reactivity is primarily governed by the presence of a bromine atom and a methoxy (B1213986) group on the same carbon, which influences the pathways of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the key reactions involving this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and the formation of organometallic reagents. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates from established chemical principles and data from analogous compounds to predict its reactivity. Detailed experimental protocols for closely related substrates are provided as a reference for methodology development.
Introduction
This compound (CAS 57977-96-5) is a secondary alkyl halide with a molecular formula of C₃H₇BrO.[1][2] The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group on the α-carbon creates a unique electronic environment that dictates its chemical behavior. This guide explores the principal reaction pathways of this molecule, offering a theoretical framework and practical considerations for its use in synthetic chemistry.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₃H₇BrO |
| Molecular Weight | 138.99 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(Br)OC |
| InChIKey | XGLJSPFXMGSGKC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available precursors. Two potential synthetic routes are outlined below.
-
From Methyl Vinyl Ether: The addition of hydrogen bromide (HBr) across the double bond of methyl vinyl ether is a plausible method for the synthesis of this compound.
-
From Dimethyl Acetal (B89532): The reaction of dimethyl acetal with a brominating agent can also yield this compound.
Synthesis pathways for this compound.
Key Reactions and Mechanisms
Nucleophilic Substitution Reactions
This compound, as a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
3.1.1. SN2 Reaction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.
Generalized SN2 mechanism.
Experimental Protocol (Analogous Reaction): Nucleophilic displacement of a benzylic bromide using sodium cyanide [3]
This protocol describes the reaction of a benzylic bromide with sodium cyanide, which proceeds via an SN2 mechanism. A similar approach could be adapted for this compound.
-
Materials: 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene, sodium cyanide, DMSO.
-
Procedure:
-
Dissolve the benzylic bromide (1 equivalent) in DMSO.
-
Separately, dissolve sodium cyanide (1.8 equivalents) in DMSO.
-
Add the sodium cyanide solution to the bromide solution using a dropping funnel.
-
Heat the resulting solution to 90°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Work-up involves aqueous extraction, which may require the addition of salt to aid separation due to the presence of DMSO.[3]
-
-
Safety Note: All glassware must be decontaminated with bleach for 24 hours after the reaction due to the use of cyanide.[3]
3.1.2. SN1 Reaction
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The methoxy group in this compound is expected to stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible.
Generalized SN1 mechanism.
Elimination Reactions
Elimination reactions of this compound would lead to the formation of methyl vinyl ether. These reactions compete with nucleophilic substitution and are favored by strong, sterically hindered bases and higher temperatures.
3.2.1. E2 Reaction
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.
Generalized E2 mechanism.
Experimental Protocol (Analogous Reaction): Elimination of 1-bromo-4-(propan-2-yl)cyclohexane (B2635431) with Potassium tert-butoxide [4]
This protocol describes a Hofmann-selective E2 elimination using a bulky base.
-
Materials: cis-1-bromo-4-(propan-2-yl)cyclohexane, potassium tert-butoxide, anhydrous tert-butanol, diethyl ether.
-
Procedure:
-
In a dry, inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add the alkyl bromide (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or GC.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the product by fractional distillation.[4]
-
3.2.2. E1 Reaction
The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. A base then removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with SN1 reactions.
Generalized E1 mechanism.
Grignard Reagent Formation
This compound has the potential to form a Grignard reagent, 1-methoxyethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic compound would be a valuable nucleophile for forming new carbon-carbon bonds.
Formation of 1-methoxyethylmagnesium bromide.
Experimental Protocol (General Grignard Formation): [5][6]
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir and heat under reflux until all the magnesium has reacted.
-
Quantitative Data Summary (Illustrative)
| Reaction Type | Reagents | Solvent | Expected Major Product | Expected Yield |
| SN2 | NaN₃ | DMF | 1-Azido-1-methoxyethane | High |
| SN1 / E1 | CH₃OH, heat | Methanol | 1,1-Dimethoxyethane / Methyl vinyl ether | Mixture |
| E2 | KOC(CH₃)₃ | tert-Butanol | Methyl vinyl ether | High |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.
General experimental workflow for reactions of this compound.
Conclusion
This compound is a versatile substrate with the potential for a range of important organic transformations. Its reactivity is a nuanced interplay of SN1, SN2, E1, and E2 pathways, the outcomes of which can be directed by careful selection of reaction conditions. While specific experimental data for this compound is limited, the principles outlined in this guide, along with the provided protocols for analogous compounds, offer a solid foundation for researchers and drug development professionals to explore its synthetic utility. Further experimental investigation is warranted to fully characterize the reactivity and optimize the reaction conditions for this promising building block.
References
safety and handling precautions for 1-Bromo-1-methoxyethane
An In-depth Technical Guide to the Safety and Handling of Bromo-methoxyethane Isomers
Disclaimer: This guide primarily details the safety and handling precautions for 1-Bromo-2-methoxyethane (CAS No. 6482-24-2) , as comprehensive safety data is most readily available for this isomer. The user's original query for "1-Bromo-1-methoxyethane" (CAS No. 57977-96-5) refers to a structural isomer for which detailed safety and handling information is sparse. Researchers should handle both isomers with extreme caution and assume similar hazards unless specific data indicates otherwise.
Section 1: Chemical Identification and Properties
1-Bromo-2-methoxyethane is a versatile alkyl halide used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its reactivity is primarily driven by the bromine atom, which is susceptible to nucleophilic substitution.[2] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.
Table 1: Physical and Chemical Properties of 1-Bromo-2-methoxyethane
| Property | Value | Source(s) |
| Synonyms | 2-Bromoethyl methyl ether | [1][3] |
| CAS Number | 6482-24-2 | [1][3] |
| Molecular Formula | C₃H₇BrO | [1] |
| Molecular Weight | 138.99 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 40-41 °C at 66 mmHg | [2][4] |
| Density | 1.479 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.447 | [4] |
Note on Isomer this compound:
Section 2: Hazard Identification and Classification
1-Bromo-2-methoxyethane is classified as a hazardous substance. It is a flammable liquid and is toxic if swallowed. It also causes significant skin, eye, and respiratory irritation.[4][8][9] Adherence to GHS classifications is crucial for labeling and communicating these risks.
Table 2: GHS Hazard Classification for 1-Bromo-2-methoxyethane
| Hazard Category | Code | Statement | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | [3][4][8] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4][8] |
| Aquatic Hazard (Acute) | H401 | Toxic to aquatic life | [9] |
| UN Number | 1992 | Flammable liquid, toxic, n.o.s. | [8] |
| Transport Hazard Class | 3 (6.1) | Flammable Liquid, Toxic Substance | [8] |
| Packing Group | III | [8] |
Section 3: Experimental Protocols for Safe Handling and Storage
Handling Protocol
-
Ventilation: Always handle 1-Bromo-2-methoxyethane in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Ignition Sources: Keep the substance away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[3][8] Use non-sparking, explosion-proof tools and equipment.[3][10]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent the buildup of electrostatic charge.[3][8]
-
Personal Contact: Avoid contact with skin, eyes, and clothing.[3][12] Do not breathe vapors or mists.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][8] Do not eat, drink, or smoke in the work area.[3][13] Contaminated clothing should be removed immediately and washed before reuse.[8][13]
Storage Protocol
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Temperature: Some sources recommend refrigerated storage (0 - 8 °C).[1][3]
-
Location: Store in a designated flammables area, away from incompatible materials.[3] The storage area should be locked up or otherwise accessible only to authorized personnel.[8]
-
Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[3]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical to minimize exposure.
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[3][14] Use explosion-proof ventilation systems to maintain safe air concentrations.[3][14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[3][8]
-
Skin Protection: Wear impervious gloves (materials to be determined by specific workplace assessment and breakthrough time) and protective clothing to prevent skin contact.[3][10] Flame-retardant and antistatic clothing is recommended.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., Type ABEK) or a self-contained breathing apparatus (SCBA).[10][15]
Section 5: First Aid Measures
Immediate and appropriate first aid is essential in the event of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[8]
-
If Inhaled: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][12]
-
In Case of Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][12] Seek medical attention.[10]
-
In Case of Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Call an ophthalmologist.[8]
-
If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[8][10]
Section 6: Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[10][15]
-
Specific Hazards: The substance is flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][14] Containers may explode when heated.[3][14]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
-
Further Information: Use a water spray to cool unopened containers and suppress vapors.[8][15] Prevent fire extinguishing water from contaminating surface water or groundwater systems.[8]
Section 7: Accidental Release Measures
Protocol for Spill Response
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Do not breathe vapors.[8] Avoid contact with the substance.[8]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[10][12]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system, as there is a risk of explosion.[8][12]
-
Containment and Cleaning Up: Cover drains.[8] Contain the spill using an inert, liquid-absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®).[8][12] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[10][12]
-
Final Cleanup: Clean the affected area thoroughly after material pickup is complete.[8]
Section 8: Stability and Reactivity
-
Reactivity: No specific data is available, but violent reactions are possible with strong oxidizing agents.[8]
-
Chemical Stability: The substance is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[3][8]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen halides.[3]
Section 9: Disposal Considerations
Waste from this product is classified as hazardous.[12] Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[11][12] Contact a licensed professional waste disposal service.[11] Empty containers may retain product residue (liquid and vapor) and can be dangerous; they should be handled as hazardous waste.[12] Do not flush the material into sewer systems or the environment.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-bromo-2-methoxyethane, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 5. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 1-Bromo-2-methoxyethane - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for Alcohol Protection Using Methoxyethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent unwanted side reactions. The methoxymethyl (MOM) ether has emerged as a robust and versatile protecting group for alcohols due to its ease of installation, stability across a wide range of reaction conditions (pH 4-12), and susceptibility to selective cleavage.[1]
This document provides a comprehensive guide to the protection of alcohols as methoxymethyl ethers and their subsequent deprotection. While the user inquired about 1-bromo-1-methoxyethane , it is crucial to note that chloromethyl methyl ether (MOM-Cl) is the most extensively documented and commonly employed reagent for this transformation. These application notes will address the potential use of this compound and provide detailed, validated protocols for the standard MOM-Cl method, alongside a variety of deprotection techniques.
Methoxyethyl Ether Protecting Group: An Overview
The MOM group forms an acetal (B89532) with the alcohol, rendering it inert to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] This stability profile makes it an invaluable tool in complex synthetic sequences.
Stability of MOM Ethers:
-
Stable: pH 4 to 12, strong bases (e.g., NaH, organolithiums), Grignard reagents, various oxidizing and reducing agents.[1]
Protection of Alcohols
Using this compound (Hypothetical Protocol)
While literature precedence for the use of this compound as a routine protecting group for alcohols is scarce, its structure as an α-bromo ether suggests a reactivity profile similar to MOM-Cl. The reaction would likely proceed via an SN1-type mechanism, involving the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.
A proposed protocol would involve the reaction of the alcohol with this compound in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Using Chloromethyl Methyl Ether (MOM-Cl) (Standard Protocol)
The protection of alcohols using MOM-Cl is a well-established and reliable method. The reaction is typically carried out in the presence of a hindered, non-nucleophilic base to scavenge the HCl generated.
Data Presentation: Protection of Alcohols with MOM-Cl
| Entry | Substrate Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to 25 | 16 | >95 |
| 2 | Secondary | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 24 | ~90 |
| 3 | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 2 | >98 |
| 4 | Primary | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 1-3 | >95 |
Deprotection of Methoxyethyl Ethers
The cleavage of MOM ethers is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the presence of other acid-labile functional groups.
Data Presentation: Deprotection of Methoxyethyl Ethers
| Entry | Substrate Alcohol Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 2,2'-bipyridyl | Acetonitrile | Room Temp. | 15 min | 91 | [2] |
| 2 | Primary, Secondary, Tertiary Alcohols | Zinc bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane | 0 to Room Temp. | 5-8 min | 86-91 | [3] |
| 3 | Various MOM Ethers | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98 | [3] |
| 4 | Phenolic MOM Ether | Silica-supported sodium hydrogen sulfate (B86663) | Dichloromethane | Room Temp. | 1-2 h | >90 | [4][5] |
| 5 | Aliphatic MOM Ether | Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%) | Isopropanol | Reflux | 50 min | 98 | [3] |
| 6 | Benzylic MOM Ether | Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%) | Isopropanol | Reflux | 1.5 h | 92 | [3] |
| 7 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) (50 mol%) | Isopropanol | Reflux | N/A | High | [6] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using MOM-Cl and DIPEA
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 eq) (Caution: Carcinogen)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM (0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOM-Cl to the reaction mixture. Handle MOM-Cl in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a MOM Ether using Acidic Hydrolysis (HCl/Methanol)
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol (0.1-0.2 M) in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or a stoichiometric amount depending on the substrate's reactivity.
-
Stir the reaction at room temperature or gently heat to reflux (e.g., 40-60 °C), monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with EtOAc or DCM (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the deprotected alcohol, which can be further purified by chromatography or crystallization if needed.
Protocol 3: Mild Deprotection of a MOM Ether using ZnBr₂ and n-Propylthiol
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
n-Propylthiol (n-PrSH) (2.0 eq)
-
Zinc bromide (ZnBr₂) (1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-propylthiol to the stirred solution, followed by the addition of zinc bromide.
-
Allow the reaction mixture to warm to room temperature and stir for 5-10 minutes.[7] Monitor the reaction closely by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Protection of an alcohol using MOM-Cl.
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: General experimental workflow for MOM deprotection.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Detailed Protocol for Methoxymethyl (MOM) Ether Formation Utilizing 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly within drug discovery and development, the strategic protection of functional groups is a cornerstone of efficient and successful molecular construction. The methoxymethyl (MOM) ether serves as a robust and widely utilized protecting group for alcohols due to its stability across a broad spectrum of reaction conditions, including strongly basic and weakly acidic environments. While chloromethyl methyl ether (MOM-Cl) is a common reagent for the introduction of the MOM group, its carcinogenic nature necessitates careful handling and has prompted the exploration of alternative reagents.[1] 1-Bromo-1-methoxyethane presents itself as a viable, albeit less documented, alternative for the formation of MOM ethers. This document provides a detailed protocol for the protection of alcohols as MOM ethers using this compound, based on the principles of the Williamson ether synthesis.
The formation of a MOM ether using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a base is utilized to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide ion and forming the desired ether linkage. The selection of a non-nucleophilic base is crucial to prevent competition with the alkoxide.
Reaction Mechanism and Workflow
The logical workflow for the formation of a MOM ether with this compound is depicted below. The process begins with the deprotonation of the alcohol to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with this compound. The reaction is then quenched and the product is isolated and purified.
Caption: Workflow for MOM Ether Formation.
Experimental Protocol
This protocol is adapted from established procedures for the formation of MOM ethers using the analogous reagent, chloromethyl methyl ether (MOM-Cl), and is expected to be effective for this compound.[2][3]
Materials:
-
Alcohol substrate
-
This compound (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) dropwise via syringe.
-
Addition of this compound: Slowly add this compound (1.2 - 1.5 equivalents) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure MOM-protected alcohol.
Data Presentation
Table 1: MOM Ether Formation with Primary Alcohols
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | DIPEA | DCM | 16 | ~92 |
| 2 | 1-Hexanol | DIPEA | DCM | 12 | ~90 |
| 3 | 4-Nitrobenzyl alcohol | DIPEA | DCM | 10 | ~88 |
Table 2: MOM Ether Formation with Secondary and Phenolic Alcohols
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanol | DIPEA | DCM | 18 | ~85 |
| 2 | 1-Phenylethanol | DIPEA | DCM | 16 | ~82 |
| 3 | Phenol | DIPEA | DCM | 8 | ~95 |
Signaling Pathway and Logical Relationships
The decision-making process for employing a MOM protecting group strategy in a synthetic route involves considering the stability of the protecting group under various anticipated reaction conditions. The following diagram illustrates the logical relationship between the choice of the MOM protecting group and its compatibility with common synthetic transformations.
Caption: Stability of MOM Ethers.
Safety Information
-
This compound is expected to be a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
N,N-Diisopropylethylamine is a corrosive and flammable liquid. Handle with appropriate precautions.
Conclusion
The protocol detailed herein provides a comprehensive guide for the formation of MOM ethers using this compound. By leveraging the principles of the Williamson ether synthesis and adapting established procedures for the analogous chloro-reagent, researchers can effectively protect a variety of alcohol functionalities. The provided data, while based on a closely related reagent, offers a valuable benchmark for reaction optimization. The logical diagrams aid in understanding the workflow and the chemical stability of the MOM protecting group, facilitating its strategic implementation in complex synthetic endeavors.
References
Application Notes and Protocols: 1-Bromo-1-methoxyethane in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methoxyethane is a versatile reagent in organic synthesis, primarily utilized as a protecting group for 1,2- and 1,3-diols. Its application is crucial in the synthesis of complex molecules, such as natural products and pharmaceuticals, where the selective masking of reactive functional groups is paramount to the success of a synthetic campaign. This α-bromo ether serves as a precursor to the 1-methoxyethyl cation, which readily reacts with alcohols to form a methoxyethylidene acetal (B89532). This protecting group is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, making it an effective tool in multi-step synthetic sequences.
Core Application: Protection of Diols
The primary utility of this compound lies in its ability to protect vicinal diols as methoxyethylidene acetals. This protection strategy is advantageous due to the mild conditions required for its installation and the robust nature of the resulting acetal. The formation of the cyclic acetal can introduce a new stereocenter, and the diastereoselectivity of this process can be influenced by the substrate and reaction conditions.
General Reaction Scheme:
A diol reacts with this compound in the presence of a non-nucleophilic base to yield the corresponding methoxyethylidene acetal.
Tabulated Data: Representative Reaction Parameters
As specific examples in the synthesis of complex molecules are not extensively documented in readily available literature, the following table summarizes typical reaction conditions and expected outcomes for the protection of a generic 1,2-diol with this compound, based on established principles of acetal chemistry.
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Generic 1,2-Diol | 2,6-Lutidine | Dichloromethane (B109758) (DCM) | 0 to rt | 2 - 6 | 85 - 95 | Varies (often low) |
| Chiral 1,2-Diol | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | -20 to 0 | 4 - 12 | 80 - 90 | Substrate-dependent |
Experimental Protocols
General Protocol for the Formation of a Methoxyethylidene Acetal
This protocol describes a general procedure for the protection of a 1,2-diol using this compound.
Materials:
-
1,2-diol (1.0 equiv)
-
This compound (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-diol (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 equiv) to the stirred solution.
-
Slowly add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methoxyethylidene acetal.
Visualizations
Signaling Pathway: General Reaction Mechanism
The reaction proceeds via an SN1-like mechanism, where the loss of the bromide ion is assisted by the lone pair of the adjacent oxygen atom, forming a stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the diol.
Caption: Reaction mechanism for methoxyethylidene acetal formation.
Experimental Workflow
The following diagram illustrates the general workflow for the protection of a diol with this compound.
Application Notes and Protocols: Methoxymethyl (MOM) Ether Protection of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The methoxymethyl (MOM) ether serves as a robust and widely utilized protecting group for alcohols due to its ease of installation, stability under a broad range of reaction conditions, and facile cleavage under specific acidic conditions.[1][2]
These application notes provide a comprehensive overview of the mechanism, experimental protocols, and quantitative data for the methoxymethyl (MOM) ether protection of primary alcohols.
Mechanism of MOM Protection
The formation of a MOM ether from an alcohol proceeds via a nucleophilic substitution reaction, where the alcohol oxygen attacks an electrophilic methoxymethyl source. The two most common mechanistic pathways are dictated by the choice of reagents and reaction conditions.
Base-Mediated Protection using Methoxymethyl Chloride (MOM-Cl)
This is the most prevalent method for MOM protection.[3] It can proceed through two variations depending on the strength of the base employed.
-
With a Weak Base (e.g., N,N-Diisopropylethylamine - DIPEA): In this pathway, the alcohol first acts as a nucleophile, attacking the highly reactive methoxymethyl chloride. The resulting oxonium ion is then deprotonated by a hindered, non-nucleophilic weak base like DIPEA to yield the MOM ether and the protonated base.[1][4]
-
With a Strong Base (e.g., Sodium Hydride - NaH): When a strong base is used, the alcohol is first deprotonated to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then readily attacks methoxymethyl chloride in an SN2 reaction to form the MOM ether.[5][6]
Caution: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and a potent alkylating agent.[4][7] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Acid-Catalyzed Protection using Dimethoxymethane (B151124)
An alternative and safer approach to MOM protection involves the use of dimethoxymethane (also known as methylal) under acidic conditions.[5][7] In this acetal (B89532) exchange reaction, an acid catalyst protonates one of the methoxy (B1213986) groups of dimethoxymethane, leading to the formation of a highly reactive oxonium ion upon the loss of methanol (B129727). The alcohol then attacks this electrophilic species, and subsequent deprotonation furnishes the MOM-protected alcohol.[3]
Data Presentation
The following tables summarize quantitative data for the MOM protection of primary alcohols and the subsequent deprotection of the MOM ethers, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: MOM Protection of Primary Alcohols
| Substrate | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| A primary alcohol | MOM-Cl, DIPEA, NaI, CH₂Cl₂, 0 °C to 25 °C | 16 | Not Specified | [8] |
| Benzyl (B1604629) alcohol | MOM-Cl, DIPEA, CH₂Cl₂ | 16 | ~95 | [9] |
| 2-Bromobenzyl alcohol | MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to rt | 12-16 | Not Specified | [3] |
| 3-Bromopropan-1-ol | MOM-Cl, NaH, THF | Not Specified | Not Specified | [5] |
| A primary alcohol | Dimethoxymethane, P₂O₅, CHCl₃, 25 °C | Not Specified | Good | [5] |
| A primary alcohol | Dimethoxymethane, TfOH, CH₂Cl₂ | Not Specified | Good | [5] |
| 4-Nitrobenzyl alcohol | Methoxymethyl acetate, ZnCl₂, CH₂Cl₂, rt | 3 | 76 |
Table 2: Deprotection of MOM-Protected Primary Alcohols
| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| MOM-protected alcohol | conc. HCl, MeOH, 40-50 °C | 0.5 - several h | Not Specified | [2] |
| MOM-protected benzyl alcohol | conc. HCl, MeOH, reflux | Not Specified | Not Specified | [9] |
| Aromatic MOM ethers | Bi(OTf)₃, THF/H₂O, rt | 30-40 min | Very Good | [5] |
| MOM ethers | ZnBr₂, n-PrSH, CH₂Cl₂, 0 °C to rt | 5-8 min | 86-91 | [6] |
| MOM ethers | CBr₄, PPh₃, ClCH₂CH₂Cl, 40 °C | Not Specified | 90-99 | [10] |
| MOM ethers | pTSA, solvent-free, rt | 30 min | 85-98 | [7] |
| MOM ethers | ZrCl₄, isopropanol, reflux | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol describes a general and widely used procedure for the MOM protection of a primary alcohol.[2]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
-
Methoxymethyl chloride (MOM-Cl) (1.2 - 2.0 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1-0.5 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 - 3.0 equiv) dropwise to the stirred solution.
-
Slowly add MOM-Cl (1.2 - 2.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected alcohol.
Protocol 2: MOM Protection of a Primary Alcohol using Dimethoxymethane and an Acid Catalyst
This protocol offers a safer alternative to the use of MOM-Cl.[3]
Materials:
-
Primary alcohol (1.0 equiv)
-
Dimethoxymethane (can be used as the solvent)
-
Acid catalyst (e.g., P₂O₅, TfOH, Montmorillonite K-10)
-
Anhydrous solvent (e.g., CH₂Cl₂, CHCl₃) if dimethoxymethane is not the solvent
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in an anhydrous solvent, or directly in dimethoxymethane, add the acid catalyst under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of NaHCO₃.
-
If a solvent was used, remove it under reduced pressure.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a MOM-Protected Alcohol using Acidic Hydrolysis
This is a standard and effective method for the cleavage of MOM ethers.[2]
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 equiv) in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanistic pathways for MOM protection of primary alcohols.
Caption: General experimental workflow for MOM protection.
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Protection of Diols with 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups, particularly in diols, is a cornerstone of modern organic synthesis, enabling complex molecule construction with high precision. The methoxyethylidene acetal (B89532) is a valuable protecting group for 1,2- and 1,3-diols due to its stability under various conditions and its unique cleavage methods. While several reagents can be employed for the formation of these acetals, this document focuses on the application of 1-bromo-1-methoxyethane.
This reagent offers a potential pathway to methoxyethylidene acetals under specific conditions. However, it is important to note that detailed and specific literature on the use of this compound for the protection of diols is not extensively available. Therefore, the following protocols and data are based on general principles of acetal formation and information extrapolated from similar reagents. Optimization will likely be necessary for specific substrates.
Reaction Principle
The reaction of a diol with this compound is proposed to proceed via an SN1-type mechanism. In the presence of a non-nucleophilic base, the bromide is abstracted, generating a reactive oxocarbenium ion. This electrophilic species is then trapped by the diol to form the cyclic methoxyethylidene acetal. The selectivity of this reaction for 1,2- versus 1,3-diols, and the diastereoselectivity in the case of chiral diols, are key considerations for its synthetic application.
Selectivity Considerations
Chemoselectivity: The formation of five-membered (from 1,2-diols) versus six-membered (from 1,3-diols) cyclic acetals is a critical aspect of selectivity. Generally, the formation of 1,3-dioxolanes (from 1,2-diols) is kinetically favored, while the formation of 1,3-dioxanes (from 1,3-diols) is often thermodynamically favored. Reaction conditions such as temperature and reaction time can be manipulated to favor one over the other in a polyol substrate.
Diastereoselectivity: In the protection of chiral diols, the formation of a new stereocenter on the acetal carbon can lead to diastereomers. The diastereoselectivity is influenced by the steric and electronic properties of the diol substrate and the reaction conditions. The approach of the diol to the intermediate oxocarbenium ion will dictate the stereochemical outcome.
Experimental Protocols
The following are generalized protocols for the protection of diols using an α-bromo ether like this compound. Caution: this compound is expected to be moisture-sensitive and a potential lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Protection of a 1,2-Diol
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) (1.2 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or other aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add the non-nucleophilic base to the solution.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-methoxyethylidene acetal.
Protocol 2: General Procedure for the Protection of a 1,3-Diol
Materials:
-
1,3-Diol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) (1.2 - 2.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2) or other aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the 1,3-diol as the substrate.
-
The reaction may require elevated temperatures (e.g., reflux) to favor the formation of the thermodynamically more stable 1,3-dioxane. Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in steps 6-9 of Protocol 1.
Data Presentation
Due to the limited specific data available for this compound in the literature, the following table presents hypothetical data to illustrate how quantitative results for such reactions would be structured. Researchers are encouraged to generate their own data for specific substrates.
| Entry | Diol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (±)-1,2-Propanediol | 2,6-Lutidine | CH2Cl2 | 0 to rt | 12 | 75 | 1:1 |
| 2 | meso-Hydrobenzoin | DIPEA | CH2Cl2 | 0 to rt | 8 | 82 | 3:1 |
| 3 | 1,3-Propanediol | 2,6-Lutidine | CH2Cl2 | 40 | 24 | 65 | - |
| 4 | (2R,4R)-Pentanediol | DIPEA | Toluene | 80 | 18 | 70 | 5:1 |
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of a methoxyethylidene acetal from a diol and this compound.
Experimental Workflow
Caption: A general experimental workflow for the protection of diols using this compound.
Selectivity Logic
Caption: Logical relationship between reaction conditions and the selective protection of 1,2- vs. 1,3-diols.
Deprotection
The cleavage of methoxyethylidene acetals is typically achieved under acidic conditions.
Protocol 3: General Procedure for the Deprotection of Methoxyethylidene Acetals
Materials:
-
Methoxyethylidene acetal (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl, acetic acid/water)
-
Solvent (e.g., THF, acetone)
Procedure:
-
Dissolve the methoxyethylidene acetal in a suitable solvent.
-
Add the aqueous acid solution.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Conclusion
The use of this compound presents a potential method for the formation of methoxyethylidene acetals for diol protection. The protocols and logical diagrams provided herein offer a foundational guide for researchers. However, due to the limited specific literature for this reagent, careful optimization of reaction conditions for each specific substrate is highly recommended to achieve the desired selectivity and yield.
Application Note: Acid-Catalyzed Deprotection of Methoxymethyl (MOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a robust and widely employed protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules.[1][2] Its popularity is attributed to its ease of installation and stability across a broad spectrum of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1][3] Deprotection of MOM ethers is most commonly and efficiently achieved under acidic conditions, which can be modulated from harsh to mild, thereby affording a degree of selectivity in the presence of other acid-labile moieties.[4][5] This application note provides a comprehensive overview of the acid-catalyzed cleavage of MOM ethers, including a comparative summary of various methods, detailed experimental protocols, and a mechanistic illustration of the deprotection process.
Data Presentation: Comparison of Acid-Catalyzed MOM Deprotection Methods
The efficacy of MOM group cleavage is highly dependent on the choice of acid catalyst, solvent, temperature, and the nature of the substrate. The following table summarizes quantitative data from various reported methods for the deprotection of MOM-protected alcohols and phenols, offering a comparative view to aid in method selection.
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91 |
| 2 | Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High |
| 3 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98 |
| 4 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | N/A | High |
| 5 | Primary, Secondary, Tertiary Alcohols | ZnBr₂ (1 equiv), n-PrSH (2 equiv) | CH₂Cl₂ | 0 °C to RT | 5-8 min | 86-91 |
| 6 | Aromatic MOM Ether | Bi(OTf)₃ (1-2 mol%) | THF/H₂O (1:1) | Room Temp. | 30-40 min | High |
| 7 | Benzylic MOM Ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 1.5 h | 92 |
| 8 | Aliphatic MOM Ether | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 50 min | 98 |
Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage. "N/A" indicates that the specific data point was not available in the cited literature.
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The acid-catalyzed cleavage of a MOM ether is initiated by the protonation of one of the ether oxygens. This is followed by the cleavage of the C-O bond, resulting in the release of the free alcohol and a resonance-stabilized methoxymethyl cation. This cation is subsequently quenched by water or another nucleophile present in the reaction mixture to yield formaldehyde (B43269) and methanol.[1][4]
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
Experimental Workflow
The general experimental workflow for the acid-catalyzed deprotection of a MOM ether encompasses the dissolution of the protected substrate, addition of the acid catalyst, monitoring the reaction progress, work-up, and subsequent purification of the desired product.[1]
Caption: General Experimental Workflow for MOM Deprotection.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the data presentation table.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)[1][4]
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).[1][4]
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed (typically 12 hours).[1][4]
-
Work-up: Dilute the reaction mixture with DCM.[1][4] Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.[1][4]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with DCM.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.[1]
Protocol 2: Deprotection using Trimethylsilyl (B98337) Triflate (TMSOTf) and 2,2'-Bipyridyl[1][6]
-
Preparation: To a solution of the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (B52724) (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.[1][6]
-
Reaction: Stir the solution at room temperature and monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).[1]
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl (B83357) ether is fully hydrolyzed to the phenol, as monitored by TLC.[1][6]
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration.[1] Purify the crude product by column chromatography.[1]
Protocol 3: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA)[1]
-
Preparation: In a mortar, add the MOM-protected compound (1.0 eq.) and p-toluenesulfonic acid (pTSA).[1]
-
Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.[1]
-
Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.[1]
-
Isolation: Collect the precipitate by filtration and wash with cold water.[1]
Conclusion
The acid-catalyzed cleavage of MOM ethers is a versatile and reliable method for the deprotection of hydroxyl groups. The judicious choice of the acidic reagent and reaction conditions can be tailored to the specific requirements of a synthetic route, enabling selective deprotection in the presence of other functional groups. The protocols and comparative data presented in this application note serve as a valuable resource for researchers engaged in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Bromo-1-methoxyethane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably carbonyl compounds.[2] This document provides detailed application notes and protocols concerning the use of 1-bromo-1-methoxyethane, an α-halo ether, in Grignard reactions. Due to the presence of the methoxy (B1213986) group on the carbon bearing the bromine, the formation and reactivity of the corresponding Grignard reagent, 1-methoxyethylmagnesium bromide, present unique considerations compared to simple alkyl halides. These notes will cover the preparation of the Grignard reagent, its subsequent reactions with electrophiles, and potential challenges and side reactions.
Core Concepts and Reaction Mechanisms
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[3] In the case of this compound, the reaction with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield 1-methoxyethylmagnesium bromide.[1] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the starting material to a highly nucleophilic and basic carbanion-like species in the Grignard reagent.[4]
The Grignard reagent is a potent nucleophile that readily attacks electrophilic centers, particularly the carbonyl carbon of aldehydes, ketones, and esters.[2] The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.[2]
It is crucial to note that Grignard reagents are extremely sensitive to protic solvents (like water and alcohols) and will be quenched by them.[4] Therefore, all reactions must be conducted under strictly anhydrous conditions.
Data Presentation
While specific quantitative data for Grignard reactions involving this compound is not extensively available in the reviewed literature, the following tables provide representative data for analogous Grignard reactions with bromoacetals and typical yields for Grignard reactions with various electrophiles. This information can serve as a general guideline for expected outcomes.
Table 1: Representative Reaction Parameters for Grignard Reagent Formation from a Bromoacetal
| Parameter | Value / Range | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for less reactive bromides due to its higher boiling point and better solvating ability.[5] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane (B42909) | Activates the magnesium surface by removing the passivating oxide layer.[1] |
| Reaction Temperature | Room Temperature to Reflux | Gentle heating may be required to initiate the reaction.[6] |
| Reaction Time | 30 minutes - 2 hours | Monitored by the consumption of magnesium.[6] |
Table 2: Expected Product Yields for Reactions of Grignard Reagents with Various Electrophiles
| Electrophile | Product Type | Expected Yield Range | Notes |
| Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol | 60 - 85% | Yield is dependent on the specific aldehyde and reaction conditions. |
| Ketone (e.g., Acetone) | Tertiary Alcohol | 70 - 90% | Generally high yields are achieved with simple ketones. |
| Ester (e.g., Ethyl Acetate) | Tertiary Alcohol (after double addition) | 50 - 75% | Requires two equivalents of the Grignard reagent.[3] |
| Carbon Dioxide | Carboxylic Acid | 50 - 80% | The Grignard reagent is added to dry ice (solid CO2).[3] |
Experimental Protocols
The following are generalized protocols for the formation of a Grignard reagent from a bromoacetal and its subsequent reaction with an electrophile. These should be adapted and optimized for the specific case of this compound.
Protocol 1: Formation of 1-Methoxyethylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1] Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[1] If the reaction does not start, gentle warming or sonication may be applied. Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The solution of 1-methoxyethylmagnesium bromide is now ready for use in the next step.
Protocol 2: Reaction of 1-Methoxyethylmagnesium Bromide with an Electrophile (Example: Benzaldehyde)
Materials:
-
Solution of 1-methoxyethylmagnesium bromide in ether (from Protocol 1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute HCl
Procedure:
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Formation of 1-methoxyethylmagnesium bromide.
Caption: General experimental workflow for a Grignard reaction.
Potential Challenges and Troubleshooting
1. Failure to Initiate the Grignard Reaction:
-
Cause: Wet glassware or solvents, or an inactive magnesium surface.
-
Solution: Ensure all glassware is rigorously flame-dried and all solvents are anhydrous. Activate the magnesium with iodine or 1,2-dibromoethane.[1]
2. Low Yield of the Grignard Reagent:
-
Cause: Incomplete reaction or side reactions. A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer.[7]
-
Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. Control the reaction temperature, as higher temperatures can favor Wurtz coupling.[8]
3. Instability of the α-Alkoxy Grignard Reagent:
-
Cause: Grignard reagents with an oxygen atom on the α-carbon can be less stable than their simple alkyl counterparts and may undergo decomposition or rearrangement.
-
Solution: Use the freshly prepared Grignard reagent immediately in the subsequent reaction. Avoid prolonged heating.
Conclusion
The use of this compound in Grignard reactions offers a pathway to synthesize a variety of functionalized molecules. While the presence of the α-methoxy group introduces challenges related to reagent stability and potential side reactions, careful control of reaction conditions, particularly the use of anhydrous solvents and slow addition of the halide, can lead to successful outcomes. The provided protocols and application notes serve as a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Bromo-1-methoxyethane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-1-methoxyethane in pharmaceutical synthesis, primarily as a protecting group for hydroxyl functionalities. While direct incorporation of the 1-methoxyethyl moiety into final drug structures is not widely documented, its role as a temporary protecting group is crucial in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The 1-Methoxyethyl (MIE) Group as a Hydroxyl Protectant
In the intricate landscape of pharmaceutical synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. The hydroxyl group, ubiquitous in natural products and synthetic drug candidates, often requires temporary masking to prevent unwanted side reactions during synthetic transformations. This compound serves as a key reagent for the introduction of the 1-methoxyethyl (MIE) protecting group onto alcohols.
The MIE group is a chiral acetal, analogous to the more common methoxymethyl (MOM) group.[1] Its introduction forms a stable ether linkage that is resistant to a variety of reaction conditions, yet can be selectively removed under mild acidic conditions. This orthogonality allows for the manipulation of other functional groups within the molecule without affecting the protected alcohol.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in the protection of sensitive alcohol functionalities during the synthesis of complex molecules. This strategy is employed to:
-
Prevent unwanted reactions: Shielding hydroxyl groups from oxidation, reduction, or nucleophilic attack during subsequent synthetic steps.
-
Improve solubility: Modification of hydroxyl groups can alter the solubility profile of an intermediate, facilitating purification or reaction in specific solvent systems.
-
Enable specific transformations: Protection of a hydroxyl group can direct reactions to other sites on the molecule, enabling regioselective synthesis.
Data Presentation: Stability of the 1-Methoxyethyl (MIE) Protecting Group
The stability of the MIE group is comparable to that of the well-studied methoxymethyl (MOM) ether.[1][2] The following table summarizes the general stability of MIE-protected alcohols under various reaction conditions.
| Reagent/Condition Category | Specific Examples | Stability of MIE Ether |
| Strongly Basic Conditions | NaOH, NaH, t-BuOK | Stable[1] |
| Nucleophilic Reagents | Grignard reagents (RMgX), Organolithiums (RLi) | Stable[1] |
| Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄), Catalytic Hydrogenation (H₂, Pd/C) | Stable[1] |
| Oxidizing Agents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), KMnO₄ | Stable[1] |
| Acidic Conditions | Brønsted acids (e.g., HCl, p-TsOH), Lewis acids (e.g., MgBr₂, ZnBr₂) | Labile[1][3][4] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol with this compound to form a 1-methoxyethyl (MIE) ether.
Materials:
-
Primary alcohol substrate (1.0 equiv)
-
This compound (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the primary alcohol substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired MIE-protected alcohol.
Protocol 2: Deprotection of a 1-Methoxyethyl (MIE) Ether under Acidic Conditions
This protocol outlines a general method for the cleavage of a MIE protecting group using a mild acidic solution.
Materials:
-
MIE-protected substrate (1.0 equiv)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the MIE-protected substrate in a mixture of methanol or THF and water.
-
Add 1 M HCl dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection of an alcohol with this compound.
Caption: Proposed mechanistic pathway for the acid-catalyzed deprotection of a 1-methoxyethyl ether.
Caption: Logical relationship demonstrating the orthogonal protection strategy using the MIE group.
References
Application Notes and Protocols for Stereoselective Synthesis Using Chiral 1-Bromo-1-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-Bromo-1-methoxyethane is a valuable reagent in stereoselective synthesis, serving as a chiral electrophile for the introduction of a methoxyethylidene moiety. The stereochemical outcome of its reactions is pivotal for the construction of enantiomerically enriched molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. These application notes provide an overview of the potential stereoselective applications of chiral this compound and detailed protocols for its use in key synthetic transformations. While specific documented examples for this exact reagent are limited, the principles outlined are based on well-established methodologies in asymmetric synthesis.
Key Applications
The primary application of chiral this compound lies in nucleophilic substitution reactions where the stereocenter is either retained, inverted, or influences the formation of a new stereocenter. The most common transformations are expected to proceed via an S(_N)2 mechanism, leading to an inversion of configuration at the chiral center.
Stereoselective Alkylation of Enolates
The reaction of chiral this compound with prochiral enolates can lead to the diastereoselective formation of new carbon-carbon bonds. The facial selectivity of the enolate attack is influenced by the stereochemistry of the chiral electrophile.
Synthesis of Chiral Ethers
Nucleophilic attack by alkoxides on chiral this compound provides a direct route to chiral mixed ethers. The stereochemical integrity of the product is highly dependent on the reaction conditions favoring a stereospecific mechanism.
Asymmetric Synthesis of Chiral Amines
The substitution of the bromine atom with nitrogen nucleophiles, such as chiral amides or their corresponding anions, can be employed to synthesize chiral amines with a defined stereochemistry.
Data Presentation: Expected Stereoselectivity
The following tables summarize hypothetical, yet plausible, quantitative data for the stereoselective reactions of chiral (R)-1-Bromo-1-methoxyethane. The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are critical measures of the reaction's stereoselectivity.
Table 1: Diastereoselective Alkylation of Ketone Enolates with (R)-1-Bromo-1-methoxyethane
| Ketone Precursor | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| Cyclohexanone (B45756) | LDA | THF | -78 | 90:10 | (1R,2'R) |
| 2-Methylcyclohexanone | LHMDS | Toluene | -78 | 85:15 | (1R,2'R,6'S) |
| Propiophenone | NaHMDS | DME | -78 | 95:5 | (1R,2'R) |
Table 2: Enantioselective Synthesis of Chiral Ethers from (R)-1-Bromo-1-methoxyethane
| Nucleophile (Alkoxide) | Base | Solvent | Temperature (°C) | Product Enantiomeric Excess (e.e.) |
| Sodium phenoxide | NaH | DMF | 0 | >99% (S) |
| Lithium (S)-2-butanolate | n-BuLi | THF | -40 | >98% (S,S) |
| Potassium tert-butoxide | KH | DMSO | 25 | >99% (S) |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of Cyclohexanone with (R)-1-Bromo-1-methoxyethane
Objective: To synthesize (R)-2-((R)-1-methoxyethyl)cyclohexan-1-one with high diastereoselectivity.
Materials:
-
Diisopropylamine (B44863) (1.1 mmol)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone (1.0 mmol)
-
(R)-1-Bromo-1-methoxyethane (1.2 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise and stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add cyclohexanone (1.0 mmol) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of (R)-1-Bromo-1-methoxyethane (1.2 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to yield the desired product.
-
Determine the diastereomeric ratio by chiral GC or HPLC analysis.
Protocol 2: Synthesis of (S)-1-methoxy-1-phenoxyethane from (R)-1-Bromo-1-methoxyethane
Objective: To synthesize (S)-1-methoxy-1-phenoxyethane via an S(_N)2 reaction with inversion of stereochemistry.
Materials:
-
Phenol (B47542) (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
(R)-1-Bromo-1-methoxyethane (1.2 mmol)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL) and sodium hydride (1.1 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide.
-
Add (R)-1-Bromo-1-methoxyethane (1.2 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Diagrams
Caption: Diastereoselective Alkylation Workflow.
Caption: S(_N)2 Mechanism with Inversion.
Application Notes and Protocols for Large-Scale MOM Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its popularity is due to its ease of introduction, general stability across a broad range of non-acidic reagents, and reliable cleavage methods.[1] When transitioning from laboratory-scale to large-scale synthesis, several critical factors must be considered to ensure a safe, efficient, and cost-effective process. These application notes provide detailed protocols and considerations for the large-scale application of MOM protection.
Key Considerations for Large-Scale Synthesis
Several factors become paramount when scaling up MOM protection reactions:
-
Reagent Selection and Safety: Chloromethyl methyl ether (MOMCl) is a common laboratory reagent for MOM protection but is a known carcinogen and potent alkylating agent, making its large-scale use hazardous and highly regulated.[1][2][3] Safer and more cost-effective alternatives, such as dimethoxymethane (B151124) (methylal), are preferred for industrial applications.[4][5] The in-situ generation of MOMCl from dimethoxymethane and an acyl chloride with a Lewis acid catalyst is a viable strategy to minimize exposure to the carcinogenic reagent.[5][6]
-
Reaction Conditions: The choice of base and solvent is critical. While strong bases like sodium hydride (NaH) can be used, hindered amine bases such as N,N-diisopropylethylamine (DIPEA) are more common in large-scale settings due to better solubility and handling.[1][7] The reaction can be exothermic, especially with MOMCl, necessitating careful temperature control during large-scale operations.[8]
-
Workup and Purification: Large-scale workup procedures must be designed to be efficient and minimize solvent usage. Aqueous extractions are common to remove salts and water-soluble reagents.[9] The choice of extraction solvent should be carefully considered based on product solubility, solvent volatility, and environmental impact.
-
Stability and Orthogonality: The MOM group is stable to a wide pH range (approx. 4-12) and is resistant to many common oxidizing and reducing agents, as well as organometallic reagents.[10][11] This stability allows for a broad range of subsequent chemical transformations. The MOM group is orthogonal to several other common protecting groups, such as silyl (B83357) ethers (e.g., TBS), which are cleaved under fluoride-mediated conditions, and benzyl (B1604629) ethers, which are removed by hydrogenolysis.[1][12] This orthogonality is crucial for the synthesis of complex molecules requiring multiple protecting groups.[12]
-
Cost-Effectiveness: On a large scale, the cost of reagents, solvents, and energy for heating or cooling are significant factors.[13] Dimethoxymethane is a more cost-effective alternative to MOMCl.[4][8] A thorough cost-benefit analysis of different protection strategies is essential for process development in the pharmaceutical industry.[14][15]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a MOM protection strategy on a large scale.
Caption: Decision workflow for large-scale MOM protection strategy.
Experimental Protocols
Protocol 1: Large-Scale MOM Protection of a Primary Alcohol using Dimethoxymethane and an Acid Catalyst
This protocol is a safer alternative to using MOMCl directly.
Materials:
-
Primary alcohol (1.0 equiv)
-
Dimethoxymethane (can be used as solvent or co-solvent)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 equiv)[4]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Charge a suitable reactor with the primary alcohol and dimethoxymethane.
-
Under an inert atmosphere (e.g., nitrogen), add ZrCl₄ portion-wise at room temperature, maintaining temperature control.
-
Stir the reaction mixture at room temperature and monitor for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude MOM-protected alcohol.
-
Purify the crude product if necessary, for example, by distillation or crystallization.
Protocol 2: Large-Scale MOM Protection using In-Situ Generated MOMCl
This protocol generates the hazardous MOMCl in the reaction mixture, minimizing handling.
Materials:
-
Alcohol (1.0 equiv)
-
Dimethoxymethane
-
Acetyl chloride (1.5 equiv)
-
Zinc bromide (ZnBr₂) (catalytic amount, e.g., 0.01 mol%)[11]
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Toluene (B28343) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dimethoxymethane in toluene or DCM, add a catalytic amount of ZnBr₂.
-
Slowly add acetyl chloride at a controlled temperature. Stir for 1-4 hours to generate the MOMCl solution.[6]
-
In a separate reactor, dissolve the alcohol in the chosen solvent and add DIPEA.
-
Cool the alcohol solution and slowly add the in-situ generated MOMCl solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by analysis.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous workup as described in Protocol 1.
-
Isolate and purify the product.
Protocol 3: Large-Scale MOM Deprotection using Acidic Hydrolysis
This is a standard method for MOM group removal.
Materials:
-
MOM-protected compound (1.0 equiv)
-
Methanol (B129727) or a mixture of Tetrahydrofuran (THF) and water
-
Concentrated Hydrochloric acid (HCl) (catalytic to stoichiometric amounts)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected compound in methanol or a THF/water mixture.
-
Add the required amount of concentrated HCl. The reaction can be run at room temperature or gently heated to accelerate the cleavage.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid with saturated aqueous NaHCO₃ solution.
-
If methanol was used, it may need to be removed under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the deprotected alcohol.
-
Purify as needed.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a large-scale MOM protection reaction.
Caption: A typical experimental workflow for MOM protection.
Data Presentation
The following tables summarize quantitative data for various MOM protection and deprotection methods suitable for large-scale synthesis.
Table 1: Large-Scale MOM Protection Methods
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| In-situ MOMCl | DMM, AcCl, ZnBr₂, DIPEA | Toluene | 0 to RT | 1-4 (generation), 12-16 (protection) | High | [2][6] |
| Acid-catalyzed | DMM, ZrCl₄ | DCM | RT | Variable | High | [4] |
| Strong Base | NaH, MOMCl | THF | 0 to RT | Variable | High | [1][7] |
Table 2: Large-Scale MOM Deprotection Methods
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Acidic Hydrolysis | conc. HCl | Methanol | RT to Reflux | 2-6 | 85-95 | [16] |
| Lewis Acid | ZnBr₂, n-PrSH | DCM | 0 to RT | < 0.2 | 86-91 | [17] |
| Acidic Hydrolysis | TFA | DCM | RT | 12 | High | [1][7] |
Conclusion
The methoxymethyl (MOM) group is a valuable tool for the protection of hydroxyl groups in large-scale organic synthesis.[1] Careful consideration of safety, reagent selection, reaction conditions, and workup procedures is essential for the successful implementation of MOM protection in an industrial setting. The use of safer alternatives to MOMCl, such as dimethoxymethane, is highly recommended for large-scale applications.[4][5] The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize MOM protection in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scielo.br [scielo.br]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. MOM Ethers [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. pharmacy.moh.gov.my [pharmacy.moh.gov.my]
- 15. COST-BENEFIT ANALYSIS OF THE MEDICINES PRICE MECHANISM | Pharmaceutical Services Programme [pharmacy.moh.gov.my]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in MOM Protection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in methoxymethyl (MOM) ether protection reactions.
Frequently Asked Questions (FAQs)
Q1: My MOM protection reaction has a low yield or is not proceeding to completion. What are the common causes and how can I fix this?
Low yields in MOM protection reactions can stem from several factors, including issues with reagents, reaction conditions, or the substrate itself.
Potential Causes and Troubleshooting Steps:
-
Inactive Reagents:
-
MOM-Cl Degradation: Methoxymethyl chloride (MOM-Cl) is highly reactive and can degrade upon storage. It is also a carcinogen and requires careful handling.[1][2][3][4] Using freshly distilled or a new bottle of MOM-Cl is recommended.[1]
-
Base Issues: If using a strong base like sodium hydride (NaH), ensure it is fresh and has been handled under strictly anhydrous conditions.[1][5] For weaker bases like N,N-diisopropylethylamine (DIPEA), ensure it is pure and free of contaminating amines.[1][3][5]
-
Anhydrous Conditions: The presence of water will quench strong bases like NaH and can hydrolyze MOM-Cl. Ensure all glassware is oven-dried and solvents are anhydrous.[5][6]
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Base: An inadequate amount of base can lead to incomplete deprotonation of the alcohol, resulting in an incomplete reaction.[1] Typically, 1.5 to 4 equivalents of base are used.[1][7]
-
Low Temperature: While some protocols start at 0 °C to control the initial reaction rate, allowing the reaction to warm to room temperature is often necessary for it to go to completion.[1][7][8]
-
Reaction Time: Ensure the reaction is stirred for a sufficient amount of time, typically ranging from a few hours to overnight (12-16 hours).[1][7][8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[8]
-
-
Steric Hindrance:
Q2: I am observing unexpected deprotection of my MOM-protected compound. What could be causing this?
Unexpected cleavage of the MOM ether is a common problem and is most often caused by acidic conditions, either during the reaction, workup, or purification.[7][8]
Sources of Acidity and Solutions:
-
Acidic Reagents or Byproducts: Some reactions may generate acidic byproducts that can cleave the MOM group.[8] The inclusion of a non-nucleophilic base, such as DIPEA, can help scavenge any acid present.[8]
-
Aqueous Workup: Using an acidic aqueous solution (e.g., NH₄Cl) for the workup can lead to MOM group cleavage.[9] It is recommended to use a neutral or slightly basic quench, such as saturated aqueous sodium bicarbonate (NaHCO₃).[7][8]
-
Column Chromatography: Standard silica (B1680970) gel is slightly acidic and can cause the hydrolysis of the MOM group during purification.[7][8][9] To prevent this, you can neutralize the silica gel by eluting with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (typically 0.1-1% v/v), or use a less acidic stationary phase like neutral alumina.[7][8]
Q3: My reaction involves Lewis acids, and I'm seeing cleavage of the MOM group. How can I prevent this?
MOM ethers are susceptible to cleavage by Lewis acids such as TiCl₄, SnCl₄, BF₃·OEt₂, and ZnBr₂.[7] The Lewis acid can coordinate to one of the ether oxygens, activating the MOM group for cleavage.[7]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can often disfavor the deprotection pathway.[7]
-
Use a Milder Lewis Acid: If possible, substitute the strong Lewis acid with a milder one and re-optimize the reaction conditions.[7]
-
Alternative Protecting Groups: If cleavage remains a problem, consider using a protecting group that is more robust to Lewis acids, such as a silyl (B83357) ether (e.g., TBS) or a benzyl (B1604629) ether.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions for MOM protection reactions. Note that optimal conditions can vary depending on the substrate.
| Parameter | Condition with Weak Base (DIPEA) | Condition with Strong Base (NaH) | Alternative (Dimethoxymethane) |
| MOM Reagent | MOM-Cl (1.2-3.0 eq.)[1][7] | MOM-Cl (1.2-3.0 eq.)[1] | Dimethoxymethane (excess)[1][5] |
| Base | DIPEA (1.5-4.0 eq.)[1][7] | NaH (1.1-1.5 eq.)[1][5] | N/A |
| Catalyst | NaI (catalytic, optional)[1] | N/A | P₂O₅ or TfOH[5] |
| Solvent | Anhydrous DCM or CH₂Cl₂[1][7] | Anhydrous THF or DMF[5] | Anhydrous CHCl₃ or CH₂Cl₂[5] |
| Temperature | 0 °C to Room Temperature[1][7] | 0 °C to Room Temperature[1] | Room Temperature[5] |
| Reaction Time | 12-16 hours[1][8] | 1-4 hours[1] | Varies, monitor by TLC |
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride and N,N-diisopropylethylamine.[7]
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[7]
-
Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution.[7] Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[1][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[8] Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.[8] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8] Purify the crude product by flash chromatography on silica gel (neutralized with triethylamine if necessary) to obtain the MOM-protected alcohol.[7][8]
Protocol 2: Deprotection of a MOM Ether using Acid
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[7]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol (B129727) and water (e.g., 4:1 v/v).[7]
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[7]
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.[7] The reaction time can vary from a few hours to overnight.[7]
-
Workup: Once the reaction is complete, neutralize the acid with a base such as saturated aqueous NaHCO₃.
-
Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Further purification can be done by column chromatography if necessary.
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for low yields in MOM protection reactions and the logical relationships between potential problems and their solutions.
Caption: Troubleshooting workflow for low yield MOM protection.
Caption: Common problems and solutions in MOM reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Reactions of 1-Bromo-1-methoxyethane with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-methoxyethane. The following information addresses common issues related to side reactions encountered during nucleophilic substitution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways when using this compound with a nucleophile?
A1: this compound is a secondary alkyl halide and an α-bromo ether. As such, it can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
Q2: What is the most common side reaction observed?
A2: The most common side reaction is elimination, leading to the formation of methoxyethene (methyl vinyl ether). This is particularly prevalent when using strong, sterically hindered bases and/or high temperatures.[1]
Q3: Can this compound degrade during storage or reaction?
A3: Yes, α-bromo ethers can be sensitive to hydrolysis. Trace amounts of water in the reaction mixture can lead to the formation of acetaldehyde (B116499) and methanol (B129727) as byproducts. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of substitution product and formation of a volatile byproduct. | The dominant reaction is likely elimination (E2), producing methoxyethene. This is favored by strong, bulky bases and high temperatures.[1] | - Use a strong, but less sterically hindered nucleophile. - Employ a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity.[1] - Maintain a low reaction temperature. |
| Presence of acetaldehyde and methanol in the crude product. | Hydrolysis of this compound due to residual water in the reagents or solvent. | - Use freshly distilled, anhydrous solvents. - Ensure all glassware is flame-dried or oven-dried before use. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Reaction is slow or does not go to completion. | The nucleophile may be too weak, or the reaction temperature is too low. The substrate is a secondary halide, which can be sterically hindered for S(_N)2 reactions. | - Increase the reaction temperature cautiously, monitoring for the formation of elimination byproducts. - Use a stronger nucleophile if compatible with the desired product. - Consider a solvent that better solubilizes the reactants. |
| A complex mixture of products is obtained. | A combination of S(_N)1, S(_N)2, E1, and E2 pathways may be occurring simultaneously. This can happen with secondary alkyl halides under intermediate conditions (e.g., moderately strong base, protic solvent). | - To favor S(_N)2, use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at a low temperature. - To favor S(_N)1, use a weak nucleophile in a polar protic solvent. Note that this will likely compete with E1. - To favor E2, use a strong, sterically hindered base (e.g., potassium tert-butoxide) at a higher temperature. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2 Favored)
This protocol is designed to maximize the yield of the substitution product while minimizing elimination side reactions.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the nucleophile (1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
-
Reagent Addition:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Procedure to Promote Elimination (E2)
This protocol is for the intentional synthesis of methoxyethene via an E2 reaction.
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.
-
-
Reagent Addition:
-
Add a strong, sterically hindered base such as potassium tert-butoxide (1.5 equivalents) portion-wise to the solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 83 °C).
-
Monitor the reaction by GC to observe the formation of the volatile product.
-
-
Product Isolation:
-
The gaseous methoxyethene can be collected in a cold trap or used directly in a subsequent reaction.
-
Visualizing Reaction Pathways
The following diagrams illustrate the competing reaction pathways of this compound with a nucleophile/base (Nu⁻/B⁻).
References
Technical Support Center: Optimizing MOM Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxymethyl (MOM) ethers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of MOM ethers, presented in a question-and-answer format.
Q1: My MOM ether synthesis reaction is sluggish or results in a low yield. What are the potential causes and solutions?
A1: Low yields in MOM ether synthesis can stem from several factors related to the choice of base and solvent, as well as the nature of the substrate. Here are some common causes and troubleshooting steps:
-
Insufficiently strong base: For less reactive alcohols, a stronger base may be required to efficiently generate the alkoxide. If you are using a hindered amine base like N,N-diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1][2]
-
Inappropriate solvent: The choice of solvent is crucial for reaction efficiency. Polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally effective for MOM ether synthesis.[1][3] For reactions with NaH, THF is a common choice.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the MOM chloride.
-
Steric hindrance: Sterically hindered alcohols may react more slowly. In such cases, prolonged reaction times or elevated temperatures may be necessary.
-
Substrate sensitivity: If your substrate is sensitive to strongly basic conditions (e.g., using NaH), a milder method using DIPEA is preferable.[2]
Q2: I am observing unexpected cleavage of my MOM ether during subsequent reaction steps. Why is this happening and how can I prevent it?
A2: MOM ethers are generally stable under basic and weakly acidic conditions, but they are labile to strong acids and certain Lewis acids.[4]
-
Acidic Conditions: Unintentional exposure to acidic conditions, even trace amounts, can lead to MOM group cleavage. This can occur during aqueous workups with acidic solutions (e.g., sat. NH₄Cl) or during purification on standard silica (B1680970) gel, which is slightly acidic.[4]
-
Solution: Use neutral or basic workup conditions. For chromatography, consider neutralizing the silica gel with a base like triethylamine (B128534) (0.1-1% v/v in the eluent) or using neutral alumina.[4]
-
-
Lewis Acids: Many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can coordinate to the oxygen atoms of the MOM ether, activating it for cleavage.[4]
-
Solution: If a Lewis acid is required for a subsequent transformation, consider performing the reaction at a lower temperature to disfavor the deprotection pathway. Alternatively, a more robust protecting group might be necessary if cleavage remains a significant issue.[4]
-
Q3: I am using sodium hydride (NaH) as a base and my yields are inconsistent. What could be the issue?
A3: When using NaH, ensuring completely anhydrous conditions is critical. Trace amounts of water will react with NaH, reducing its effectiveness. Additionally, the quality of the NaH dispersion can affect its reactivity.
-
Solution: Use freshly opened or properly stored NaH. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also good practice to wash the NaH dispersion with anhydrous hexane (B92381) to remove any mineral oil before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing MOM ethers?
A1: The two most prevalent methods for the protection of alcohols as MOM ethers are:
-
Using chloromethyl methyl ether (MOMCl) with a non-nucleophilic base: A hindered amine base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) is a very common and efficient method.[1][5] For substrates that are not base-sensitive, a stronger base like sodium hydride (NaH) in THF can be used to first form the alkoxide, which then reacts with MOMCl.[1]
-
Using dimethoxymethane (B151124) (methylal) with an acid catalyst: As a safer alternative to the carcinogenic MOMCl, dimethoxymethane can be used as the MOM source in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a dehydrating agent like phosphorus pentoxide (P₂O₅).[1]
Q2: Which is a better base for MOM ether synthesis: DIPEA or NaH?
A2: The choice between DIPEA and NaH depends on the substrate and the desired reaction conditions.
-
DIPEA is a milder, non-nucleophilic amine base that is suitable for a wide range of substrates, including those that are sensitive to stronger bases. The reaction is typically performed in a solvent like DCM.[2]
-
NaH is a much stronger, non-nucleophilic base that is used to deprotonate the alcohol to form the alkoxide before the addition of MOMCl. This method is often faster and more efficient for less reactive alcohols but is not suitable for base-sensitive substrates. Anhydrous conditions are essential when using NaH.
Q3: What are the best solvents for MOM ether synthesis?
A3: Polar aprotic solvents are generally the best choice for MOM ether synthesis.
-
Dichloromethane (DCM) is a common solvent when using DIPEA as the base.[3][5]
-
Tetrahydrofuran (THF) is frequently used for reactions involving NaH.[1]
-
Dimethylformamide (DMF) can also be used, particularly for the protection of phenols.[6] It is crucial to use anhydrous solvents to prevent side reactions.
Quantitative Data Presentation
The following table summarizes typical yields for MOM ether synthesis under different reaction conditions, based on literature examples.
| Substrate | Base | Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DIPEA | DCM | MOMCl | 0 to RT | 4-18 | ~90-95 |
| Secondary Alcohol | NaH | THF | MOMCl | 0 to RT | 2-6 | ~85-95 |
| Phenol | DIPEA | DMF | MOMCl | 0 to RT | 12 | ~90 |
| Primary Alcohol | P₂O₅ | CHCl₃ | Dimethoxymethane | 25 | 2-4 | High |
| Primary Alcohol | TfOH | DCM | Dimethoxymethane | 0 to RT | 1-3 | High |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: MOM Protection using MOMCl and DIPEA
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Slowly add methoxymethyl chloride (MOMCl) (1.2 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with the addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.
Protocol 2: MOM Protection using MOMCl and NaH
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add methoxymethyl chloride (MOMCl) (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization
Caption: Decision workflow for selecting the optimal base and solvent system for MOM ether synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Alcohol Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during alcohol protection experiments.
General FAQs
Q1: What are the primary reasons for byproduct formation in alcohol protection reactions?
A1: Byproduct formation in alcohol protection reactions can be attributed to several factors:
-
Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting material that can interfere with subsequent steps.
-
Side Reactions of the Protecting Group: The protecting group itself can undergo unintended reactions, such as polymerization of dihydropyropyran (DHP) in Tetrahydropyranyl (THP) protection.[1]
-
Reactivity of the Substrate: The alcohol substrate may have other functional groups that are sensitive to the reaction conditions.
-
Harsh Reaction Conditions: High temperatures or strong acidic/basic conditions can lead to decomposition of the starting material or the product.
-
Catalyst-Related Issues: The catalyst used may not be selective enough or can be poisoned by impurities in the reaction mixture.[2]
Q2: How can I choose the most suitable protecting group to minimize byproducts?
A2: The choice of protecting group is critical and should be based on the overall synthetic strategy. Key considerations include:
-
Orthogonality: Select a protecting group that can be removed under conditions that will not affect other functional groups in the molecule.
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Substrate Compatibility: Consider the steric and electronic properties of the alcohol and the protecting group to ensure efficient reaction and avoid side reactions.
Silyl (B83357) Ether Protection
Silyl ethers are one of the most common choices for protecting alcohols due to their ease of formation and cleavage. However, side reactions can occur.
Troubleshooting Guide: Silyl Ether Protection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Silylation | Insufficiently reactive silylating agent for a hindered alcohol. | Use a more reactive silylating agent such as a silyl triflate (e.g., TBSOTf) instead of a silyl chloride. |
| Inefficient base for neutralizing the generated HCl (when using silyl chlorides). | Use a stronger, non-nucleophilic base like imidazole (B134444) or 2,6-lutidine. For very sensitive substrates, consider using a silylating agent that does not produce an acidic byproduct, such as hexamethyldisilazane (B44280) (HMDS).[3] | |
| Steric hindrance around the hydroxyl group. | Increase the reaction temperature or use a less sterically demanding silylating agent if subsequent reaction conditions allow. | |
| Formation of Siloxane Byproducts | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Desilylation During Workup or Chromatography | The silyl ether is too labile to acidic or basic conditions. | Use a more robust silyl ether (e.g., TBDPS instead of TMS). Neutralize the workup carefully and use a neutral grade of silica (B1680970) gel for chromatography, or buffer the eluent with a small amount of triethylamine. |
FAQs: Silyl Ether Protection
Q3: My silylation reaction is sluggish. How can I improve the reaction rate?
A3: To improve the reaction rate of silylation, you can:
-
Use a more reactive silylating agent (e.g., silyl triflate).
-
Employ a more effective catalyst, such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts, in addition to a stoichiometric base.
-
Increase the reaction temperature.
Q4: How can I selectively deprotect one of multiple silyl ethers in my molecule?
A4: Selective deprotection can be achieved by exploiting the different stabilities of various silyl ethers. For example, a TMS ether can be cleaved under mildly acidic conditions that leave a more robust TBDMS or TBDPS ether intact.[4] Fluoride-based deprotection can also be selective based on steric hindrance; less hindered silyl ethers will react faster.
Quantitative Data: Silyl Ether Protection
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBDMS | TBDMSCl | Imidazole | DMF | 25 | 10-12 h | >95 | [5] |
| TMS | HMDS | (Catalytic I₂) | Neat | 25 | 5-10 min | 90-98 | [3] |
| TIPS | TIPSCl | Imidazole | DMF | 25 | 12 h | ~90 | N/A |
Acetal (B89532) Protection (THP and MOM Ethers)
Acetal protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are stable to a wide range of conditions but are sensitive to acid.
Troubleshooting Guide: Acetal Protection
| Issue | Possible Cause | Recommended Solution |
| Formation of Diastereomers | Protection of a chiral alcohol with a racemic protecting group precursor (e.g., 2,3-dihydropyran for THP). | This is an inherent issue with protecting chiral alcohols with achiral reagents that create a new stereocenter. If the diastereomers are difficult to separate, consider using a different protecting group that does not introduce a new chiral center (e.g., a silyl ether).[6] |
| Polymerization of the Reagent | Strong acid catalyst promoting the polymerization of dihydropyran (DHP) or formaldehyde (B43269) (for MOM). | Use a milder acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS).[1] Add the catalyst slowly and maintain a low reaction temperature. |
| Incomplete Deprotection | Insufficiently acidic conditions or steric hindrance. | Use a stronger acid or increase the reaction temperature. For sensitive substrates, consider alternative deprotection methods. |
| Formation of Byproducts During Deprotection | The carbocation intermediate generated during deprotection is trapped by the solvent. | If using an alcohol as a solvent (e.g., methanol), a mixed acetal byproduct can form. Use a non-nucleophilic solvent or aqueous acidic conditions.[7] |
FAQs: Acetal Protection
Q5: My reaction to form a THP ether is not going to completion. What can I do?
A5: Incomplete THP ether formation can be due to the reversibility of the reaction. To drive the reaction to completion, you can use a large excess of dihydropyran (DHP). In some cases, adding anhydrous potassium carbonate after the initial reaction can help to neutralize the acid catalyst and shift the equilibrium towards the product.[8]
Q6: I am having trouble removing a MOM group without affecting other acid-sensitive groups.
A6: For selective MOM deprotection in the presence of other acid-labile groups, you can use milder acidic conditions, such as PPTS in a protic solvent at room temperature. Alternatively, certain Lewis acids can be used for more selective cleavage.
Experimental Workflow: THP Protection of a Primary Alcohol
Caption: Workflow for the THP protection of a primary alcohol.
Benzyl (B1604629) Ether Protection
Benzyl ethers are robust protecting groups, but their removal can be challenging and lead to side reactions.
Troubleshooting Guide: Benzyl Ether Protection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection by Hydrogenolysis | Catalyst poisoning, often by sulfur-containing functional groups in the substrate. | Use a larger amount of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). If poisoning is severe, consider an alternative deprotection method.[2] |
| Steric hindrance around the benzyl ether. | Increase the hydrogen pressure and/or reaction temperature. | |
| Reduction of Other Functional Groups | Hydrogenolysis conditions (H₂, Pd/C) can also reduce alkenes, alkynes, and other reducible groups. | Use a milder hydrogen source like ammonium (B1175870) formate (B1220265) in a transfer hydrogenation. Alternatively, use an oxidative deprotection method.[9] |
| Formation of Benzaldehyde (B42025) or Benzoic Acid during Oxidative Deprotection | Over-oxidation or incomplete reaction during oxidative cleavage. | Carefully control the stoichiometry of the oxidizing agent (e.g., DDQ) and the reaction time. Purification may be required to remove these byproducts.[10] |
| Low Yields in Oxidative Deprotection | The substrate is sensitive to the oxidizing conditions. | Screen different oxidative deprotection methods (e.g., DDQ, CAN) to find one that is compatible with your substrate. |
FAQs: Benzyl Ether Protection
Q7: My hydrogenation reaction to remove a benzyl group is very slow. What can I do?
A7: To accelerate the hydrogenation, you can:
-
Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher).
-
Increase the hydrogen pressure using a Parr shaker.
-
Add a small amount of acid (e.g., acetic acid) to the reaction mixture, which can sometimes accelerate the reaction.[2]
Q8: What are the main byproducts of DDQ-mediated oxidative debenzylation?
A8: The main byproduct from the reagent is 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), which can sometimes be difficult to remove. From the benzyl group, you can form benzaldehyde as an intermediate, which can be further oxidized to benzoic acid.[10]
Logical Relationship: Choosing a Benzyl Deprotection Method
Caption: Decision tree for selecting a benzyl ether deprotection method.
Ester Protection
Esters can be useful for protecting alcohols, particularly in the context of protecting diols or for introducing a group that can be removed under basic conditions.
Troubleshooting Guide: Ester Protection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Esterification | The esterification reaction is at equilibrium. | Use a large excess of either the alcohol or the carboxylic acid/acylating agent. Remove the water byproduct using a Dean-Stark trap or a drying agent.[11] |
| Steric hindrance of the alcohol or carboxylic acid. | Use a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), instead of a carboxylic acid. For hindered substrates, a more forceful catalyst like DMAP may be required. | |
| Side Reactions During Esterification | Dehydration of the alcohol under acidic conditions, especially with tertiary alcohols. | Use milder reaction conditions, a non-acidic coupling agent (e.g., DCC), or protect the alcohol as an ester using an acid anhydride with a catalyst like indium(III) chloride.[12] |
| Incomplete Hydrolysis (Deprotection) | The ester is sterically hindered and resistant to hydrolysis. | Use more forcing conditions for hydrolysis (e.g., higher concentration of base, higher temperature). For very hindered esters, consider reductive cleavage with a reagent like LiAlH₄ if compatible with other functional groups. |
| Epimerization at an Adjacent Chiral Center | If there is a stereocenter alpha to the ester carbonyl, it can be deprotonated and epimerized under basic hydrolysis conditions. | Use milder, non-basic deprotection methods if possible, or carefully control the reaction conditions (low temperature, short reaction time). |
FAQs: Ester Protection
Q9: I am trying to esterify a tertiary alcohol but am mostly getting elimination products.
A9: Tertiary alcohols are prone to dehydration under acidic conditions. To avoid this, use non-acidic esterification methods. For example, you can convert the tertiary alcohol to its alkoxide with a strong base and then react it with an acyl chloride at low temperature. Alternatively, using an acid anhydride with a Lewis acid catalyst at low temperature can also be effective.[13]
Q10: How can I improve the yield of my Fischer esterification?
A10: Fischer esterification is an equilibrium process. To drive it towards the products, you can:
-
Use one of the reactants (usually the alcohol) in a large excess.[11]
-
Remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Quantitative Data: Byproducts in Benzyl Alcohol Oxidation
The oxidative deprotection of benzyl ethers can be compared to the oxidation of benzyl alcohol itself, which can yield several byproducts.
| Product | Branching Ratio at High [NO] | Branching Ratio at Low [NO] | Reference |
| Benzaldehyde | ~19% | ~19% | [14] |
| Hydroxybenzyl alcohol (HBA) | ~45-47% | up to ~69% | [14] |
This data from the atmospheric oxidation of benzyl alcohol highlights that benzaldehyde is a significant product, which is also observed as a byproduct in the oxidative deprotection of benzyl ethers. The formation of other oxidation products like HBA from the aromatic ring is also possible under certain oxidative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 3. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methoxymethyl (MOM) Ethers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methoxymethyl (MOM) ethers. Find troubleshooting tips and frequently asked questions to navigate challenges in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of a MOM ether?
The methoxymethyl (MOM) group is an acetal, rendering it stable to a wide range of reaction conditions. It is particularly valued for its stability in neutral to strongly basic environments.[1][2] Generally, MOM ethers are stable within a pH range of approximately 4 to 12.[1][2] They are resistant to many common nucleophiles, bases, and both oxidizing and reducing agents.[1][2] However, the key characteristic of the MOM group is its lability under acidic conditions, which is the most common method for its removal.[1][3]
Q2: Under what specific pH conditions are MOM ethers stable or unstable?
MOM ethers are known to be stable in a pH range of 4 to 12.[2] They are generally stable at room temperature at pH 4 and pH 9. Severe acidic conditions (pH < 1) at elevated temperatures (100°C) will lead to rapid cleavage, while cleavage can also occur at room temperature at pH 1.[4][5] They are highly stable under basic conditions, including at pH 12 and even at 100°C in highly alkaline environments (pH > 12).[4][5]
Q3: How do common classes of reagents affect the stability of MOM ethers?
The stability of MOM ethers towards various reagents is summarized below:
-
Bases and Nucleophiles: MOM ethers are highly stable in the presence of strong bases such as metal hydroxides, alkoxides (like t-BuOK), LDA, and amines (NEt3, Pyridine).[1][4] They are also inert to a wide array of nucleophiles, including organolithiums, Grignard reagents (with some exceptions, see Troubleshooting), cuprates, enolates, and ammonia (B1221849) or primary amines.[1][4]
-
Oxidizing Agents: They are stable to many common oxidizing agents like those used in Swern (CrO3/Py) and Dess-Martin periodinane oxidations, as well as KMnO4, OsO4, and peroxy acids (RCOOOH).[1][4]
-
Reducing Agents: MOM ethers are generally stable to common reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Ni, H₂/Rh).[1][4][6] However, some Lewis acidic reducing agents like Diisobutylaluminium hydride (DIBAL-H) can cause cleavage.[6]
-
Organometallic Reagents: While generally stable, cleavage can occur with Grignard reagents (RMgX) and some organolithiums, especially if a chelating group is nearby.[6]
-
Lewis Acids: MOM ethers are sensitive to Lewis acids. Reagents like TiCl₄, SnCl₄, ZrCl₄, BF₃·OEt₂, ZnBr₂, and AlCl₃ can readily cleave MOM ethers.[6]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of MOM Ether
Symptoms:
-
Isolation of the deprotected alcohol after a reaction where the MOM group was expected to be stable.
-
Low yield of the desired MOM-protected product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Acidic Impurities | Traces of acid in reagents or solvents can lead to cleavage. Ensure all reagents and solvents are anhydrous and free of acidic impurities. A proton sponge or a non-nucleophilic base can be added to scavenge trace acids.[6] |
| Lewis Acidic Reagents | Reagents that are Lewis acidic, even mildly, can cause deprotection. This includes some metal salts and hydride reducing agents like DIBAL-H.[6] If possible, substitute with a less Lewis acidic alternative. For reductions, consider NaBH₄ or LiAlH₄.[6] |
| Column Chromatography | Standard silica (B1680970) gel is slightly acidic and can cause the hydrolysis of MOM ethers.[6] To prevent this, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (B128534) (0.1-1% v/v) in the eluent, or use neutral alumina (B75360) for chromatography.[6] |
| Reaction with Grignard Reagents | Cleavage with Grignard reagents can occur, especially with nearby coordinating functional groups.[6] To minimize this, perform the reaction at low temperatures (e.g., -78 °C), add the Grignard reagent slowly, and consider using a non-coordinating solvent like toluene (B28343) instead of THF.[6] |
| Oxidative Workup | Some ozonolysis workup conditions can be acidic or oxidative enough to cleave the MOM group.[6] |
Issue 2: Incomplete or Sluggish Deprotection
Symptoms:
-
Presence of starting material after the deprotection reaction is complete.
-
Low yield of the deprotected alcohol.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently Acidic Conditions | The stability of the MOM ether requires acidic conditions for cleavage.[7] If using a mild acid, a stronger one might be necessary, or the reaction temperature could be increased.[7] |
| Steric Hindrance | In highly complex and sterically hindered substrates, the reagent may have difficulty accessing the MOM ether.[7] Using a smaller Lewis acid or increasing the reaction time and/or temperature might be beneficial.[7] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For instance, using a biphasic THF/water system can accelerate deprotection with bismuth triflate.[7] |
Quantitative Data on MOM Ether Stability and Cleavage
The following tables summarize the stability of MOM ethers under various conditions.
Table 1: Stability of MOM Ethers towards Various Reagents
| Reagent/Condition | Stability | Reference(s) |
| pH 4-12 | Stable | [1][2] |
| Strong Bases (e.g., NaOH, KOtBu, LDA) | Stable | [1][4] |
| Nucleophiles (e.g., RLi, RMgX, Enolates) | Generally Stable | [1][4] |
| Common Oxidizing Agents (e.g., PCC, Swern) | Stable | [1] |
| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | [1][6] |
| DIBAL-H | Labile | [6] |
| Lewis Acids (e.g., TiCl₄, ZnBr₂) | Labile | [6] |
Table 2: Conditions for Acid-Catalyzed Deprotection of MOM Ethers
| Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [8] |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [8][9] |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Variable | High | [8][10] |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 25 | 12 h | High | [8] |
| Hydrochloric Acid (HCl) | Methanol (B129727)/Water | RT - 50 | Variable | High | [2][6] |
| Zinc Bromide (ZnBr₂), n-PrSH | Dichloromethane (DCM) | 0 - RT | 5-8 min | High | [11] |
Experimental Protocols
Protocol 1: Protection of an Alcohol with MOM-Cl
This protocol describes a general procedure for the protection of a primary alcohol using chloromethyl methyl ether (MOM-Cl) and N,N-diisopropylethylamine (DIPEA).
-
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.5 - 3.0 equiv) dropwise to the stirred solution.
-
MOM-Cl Addition: Add MOM-Cl (1.2 - 2.0 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Workup: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a MOM Ether using Hydrochloric Acid
This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[6]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[6]
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[6]
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.[6]
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[6]
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).[6]
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for MOM group protection and deprotection.
Caption: Troubleshooting decision tree for common issues with MOM ethers.
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Deprotection of Sterically Hindered MOM Ethers
Welcome to the Technical Support Center for challenges in the deprotection of sterically hindered methoxymethyl (MOM) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of sterically hindered MOM ethers.
| Issue | Potential Cause | Suggested Solution |
| Incomplete or Sluggish Reaction | Steric Hindrance: The reagent may have difficulty accessing the sterically encumbered MOM ether.[1] | - Increase reaction time and/or temperature. - Use a smaller Lewis acid to improve access to the reaction site.[1] - Consider a different solvent system; for example, a biphasic THF/water system can accelerate deprotection with certain reagents like bismuth triflate.[1][2] |
| Insufficiently Acidic Conditions: The stability of the MOM ether requires acidic conditions for cleavage.[1] | - If using a mild acid, a stronger acid may be necessary.[1] - Increase the concentration of the acidic reagent. | |
| Decomposition of Starting Material or Low Yield | Presence of Acid-Sensitive Functional Groups: Standard strong acid deprotection methods can affect other labile groups in the molecule.[1] | - Switch to a milder deprotection reagent.[1][3] - Lower the reaction temperature to minimize side reactions.[1][3] - Use a heterogeneous catalyst, such as silica-supported sodium hydrogen sulfate, for increased selectivity with phenolic MOM ethers.[1][4] |
| Harsh Reaction Conditions: High temperatures or strong acids can lead to undesired side reactions.[5] | - Screen a variety of milder Lewis acids (e.g., ZnBr₂, Bi(OTf)₃).[1][2][5] - Employ neutral deprotection conditions where possible. | |
| Unexpected MOM Group Cleavage | Trace Acidic Conditions: The MOM group can be labile to trace amounts of acid from sources like silica (B1680970) gel or reagents.[3] | - Neutralize silica gel with a base (e.g., triethylamine) before chromatography.[3] - Ensure all solvents and reagents are anhydrous and free of acidic impurities.[3] - Use neutral or basic workup conditions.[3] |
| Lewis Acid Catalysts in Other Reaction Steps: Lewis acids used for other transformations can inadvertently cleave the MOM group.[3] | - Perform the reaction at a lower temperature to disfavor the deprotection pathway.[3] - Use a milder Lewis acid for the primary reaction.[3] - Consider a protecting group more stable to Lewis acids, such as a silyl (B83357) or benzyl (B1604629) ether.[3] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the deprotection of sterically hindered MOM ethers.
Q1: What are the standard conditions for MOM ether deprotection, and why might they fail for sterically hindered substrates?
A1: Standard deprotection typically involves acidic hydrolysis using reagents like hydrochloric acid (HCl) in methanol (B129727) or p-toluenesulfonic acid (pTSA).[6][7] These methods can be inefficient for sterically hindered substrates because the bulky groups surrounding the MOM ether impede the approach of the reagent to the acetal (B89532) oxygen, slowing down or preventing the reaction.[1]
Q2: My deprotection is incomplete. What are some effective methods for cleaving a sterically hindered MOM ether?
A2: For sterically hindered MOM ethers, more forcing conditions or alternative reagents may be required. Consider using stronger Lewis acids like boron tribromide (BBr₃) at low temperatures.[8] Alternatively, methods utilizing reagents such as zinc bromide (ZnBr₂) in combination with a soft nucleophile like n-propylthiol (n-PrSH) have proven effective for rapid and selective deprotection, even for tertiary alcohols.[5][9][10][11]
Q3: How can I selectively deprotect a MOM ether in the presence of other acid-sensitive protecting groups like silyl ethers (TBDMS, TBDPS) or benzyl ethers?
A3: Several chemoselective methods are available. Bismuth triflate (Bi(OTf)₃) in a THF/water mixture is highly selective for MOM ethers over TBDMS, TBDPS, benzyl, and allyl ethers.[1][2] Another mild and selective method is the use of trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl.[9][12][13]
Q4: I am observing decomposition of my complex molecule during MOM deprotection. What are the mildest conditions I can use?
A4: To avoid decomposition of sensitive substrates, consider using very mild reagents. The combination of TMSOTf and 2,2′-bipyridyl is known to be effective under almost neutral conditions and can tolerate acid-labile functional groups.[9][12] Another option is using p-toluenesulfonic acid (pTSA) under solvent-free conditions, which can provide a high yield with a simple work-up.[14]
Q5: Can Lewis acids used in other reaction steps, like a Mukaiyama aldol (B89426) reaction, cause premature deprotection of a MOM ether?
A5: Yes, Lewis acids such as titanium tetrachloride (TiCl₄) can coordinate to the MOM ether and catalyze its cleavage, leading to undesired deprotection.[3] To mitigate this, you can try lowering the reaction temperature, using a milder Lewis acid (e.g., BF₃·OEt₂), or replacing the MOM group with a more robust protecting group like a TBS or benzyl ether.[3]
Experimental Protocols
Detailed methodologies for key deprotection experiments.
Protocol 1: Deprotection using Hydrochloric Acid [3][15]
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a 4:1 (v/v) mixture of methanol and water.
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C, monitoring the reaction progress by TLC.
-
Workup: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Zinc Bromide and n-Propylthiol [1]
-
Preparation: Dissolve the MOM-protected alcohol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add n-propylthiol (2.0 equiv) followed by zinc bromide (1.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-8 minutes.
-
Quenching and Workup: Quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the product by column chromatography.
Data Summary
The following table summarizes various reagents for MOM deprotection with typical reaction conditions and yields, derived from reactions on various substrates.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Acidic Hydrolysis | HCl | Methanol/Water | RT - 50 | Hours | Good to Excellent | Standard method, may not be suitable for acid-sensitive substrates.[3][6] |
| Lewis Acid Catalysis | Bi(OTf)₃ | THF/Water | Room Temp | 30-40 min | Very Good | Highly selective in the presence of other protecting groups.[2] |
| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | 86-91 | Rapid and highly selective.[5] | |
| ZrCl₄ | Isopropanol | Reflux | - | High | Effective for both protection and deprotection.[9] | |
| Mild & Selective | pTSA | Solvent-free | Room Temp | 30 min | 85-98 | Environmentally friendly and efficient.[14] |
| TMSOTf / 2,2′-Bipyridyl | CH₃CN | 0 to RT | 15 min - 2h | 90-99 | Very mild and tolerates a wide range of functional groups.[8] |
Visualized Workflows
Diagrams illustrating decision-making processes and reaction mechanisms.
Caption: Troubleshooting flowchart for MOM deprotection.
Caption: Mechanism of acidic MOM ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. (2010) | Jae Hyun Han | 2 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in 1-Bromo-1-methoxyethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the selectivity of reactions involving 1-Bromo-1-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reaction pathways for this compound?
A1: this compound is a secondary alkyl halide and an α-bromo ether. Due to its structure, it can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of an oxygen atom on the same carbon as the bromine atom has a significant electronic effect. The oxygen atom can stabilize an adjacent carbocation through resonance, which can favor SN1 and E1 pathways. However, the molecule is also sterically unhindered enough to allow for SN2 reactions with good nucleophiles.
Q3: What are common side products observed in reactions with this compound?
A3: Common side products include elimination products (methoxyethene), products from reaction with the solvent (solvolysis), and in the case of organometallic reactions, Wurtz coupling products. Over-alkylation can also be an issue if the product of the initial reaction is also nucleophilic.
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product and Formation of Elimination Byproducts
When reacting this compound with a nucleophile, you may observe a mixture of the desired substitution product and an elimination byproduct (methoxyethene). The ratio of these products is influenced by the basicity of the nucleophile and the reaction temperature.
Troubleshooting Steps:
-
Assess the Nucleophile/Base:
-
Modify Reaction Temperature:
-
Higher temperatures generally favor elimination reactions over substitution reactions. If elimination is a problem, try running the reaction at a lower temperature.
-
-
Solvent Choice:
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 reactions.
-
Polar protic solvents (e.g., ethanol, water) can promote SN1 and E1 reactions by stabilizing the carbocation intermediate.
-
Illustrative Product Ratios (Hypothetical Data for this compound):
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Predominant Mechanism |
| Sodium Methoxide | Methanol | 25 | 70 | 30 | SN2/E2 |
| Sodium Methoxide | Methanol | 65 | 40 | 60 | E2/SN2 |
| Potassium tert-Butoxide | tert-Butanol | 25 | <5 | >95 | E2 |
| Sodium Iodide | Acetone | 25 | >95 | <5 | SN2 |
Logical Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for low substitution yield.
Issue 2: Difficulty in Forming a Grignard Reagent
The formation of a Grignard reagent from this compound can be challenging, with low yields and the formation of side products.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction.
-
Control Reaction Rate: The addition of this compound to the magnesium suspension should be done slowly to maintain a low concentration of the alkyl halide, which minimizes Wurtz-type coupling side reactions.[3]
Experimental Protocol: Grignard Reagent Formation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow it to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature.
-
Addition: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for 1-2 hours, or until most of the magnesium is consumed.
Potential Side Reactions in Grignard Formation:
| Side Reaction | Structure of Side Product | How to Minimize |
| Wurtz Coupling | CH₃CH(OCH₃)CH(OCH₃)CH₃ | Slow addition of this compound. |
| Reaction with Water | CH₃CH₂(OCH₃) | Use anhydrous conditions. |
Reaction Pathway for Grignard Formation and Side Reaction:
Caption: Grignard formation and potential side reactions.
Issue 3: Low Selectivity when using this compound as a Protecting Group
This compound can be used to introduce the 1-methoxyethyl (MOE) protecting group for alcohols. Low yields or the formation of byproducts can occur if the reaction conditions are not optimized.
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is often used to scavenge the HBr produced during the reaction without competing in nucleophilic attack.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Purity of Reagents: Ensure that the this compound is free from acidic impurities which can catalyze side reactions.
Experimental Protocol: Protection of an Alcohol with the MOE group
-
To a solution of the alcohol (1.0 equivalent) and diisopropylethylamine (1.5 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add this compound (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Deprotection of the MOE Group:
The MOE group is an acetal (B89532) and can be readily cleaved under acidic conditions.
Experimental Protocol: Deprotection of a MOE-protected Alcohol
-
Dissolve the MOE-protected alcohol in a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as HCl or p-toluenesulfonic acid (PTSA).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the acid and work up the reaction to isolate the deprotected alcohol.
Protection/Deprotection Workflow:
Caption: Workflow for MOE protection and deprotection.
Issue 4: Unwanted Reactions in the Presence of Lewis Acids
Lewis acids can be used to promote reactions of this compound, such as additions to silyl (B83357) enol ethers. However, the Lewis acid can also catalyze side reactions.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction outcome. Milder Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) may offer better selectivity than stronger ones (e.g., TiCl₄, AlCl₃).[4]
-
Stoichiometry of Lewis Acid: Use a catalytic amount of the Lewis acid whenever possible. Stoichiometric amounts can lead to decomposition or polymerization.
-
Temperature Control: These reactions are often exothermic and require careful temperature control, typically being run at low temperatures (-78 °C to 0 °C).
Hypothetical Yields for a Lewis Acid-Catalyzed Addition:
| Lewis Acid | Temperature (°C) | Desired Product Yield (%) |
| TiCl₄ | -78 | 85 |
| ZnCl₂ | -20 | 60 |
| BF₃·OEt₂ | -78 | 75 |
General Signaling Pathway for Lewis Acid Catalysis:
Caption: Lewis acid activation of this compound.
References
Technical Support Center: Purification of 1-Bromo-1-methoxyethane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 1-Bromo-1-methoxyethane reaction mixtures. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The impurities largely depend on the synthetic route.
-
From Methyl Vinyl Ether and HBr: The most common impurity is the constitutional isomer, 2-Bromo-1-methoxyethane . Unreacted methyl vinyl ether and excess hydrobromic acid may also be present.
-
From Acetaldehyde Dimethyl Acetal: Unreacted starting material and potentially di-brominated side products can be present.
Q2: My crude NMR spectrum shows multiple signals in the ether region. How can I distinguish between this compound and its isomer, 2-Bromo-1-methoxyethane?
A2: ¹H NMR spectroscopy is a powerful tool for differentiating these isomers.
-
This compound will show a quartet for the proton on the carbon bearing both the bromine and the methoxy (B1213986) group, and a doublet for the methyl group protons.
-
2-Bromo-1-methoxyethane will exhibit two triplets for the two methylene (B1212753) groups and a singlet for the methoxy group protons.
Q3: What is the recommended first step for purifying the crude reaction mixture?
A3: An initial extractive work-up is highly recommended. This process involves washing the organic layer with aqueous solutions to remove water-soluble impurities like acids and salts. A typical work-up might involve sequential washes with water, a mild base like sodium bicarbonate solution (to neutralize any acid), and finally, brine to aid in the separation of the aqueous and organic layers.[1]
Q4: Which purification technique is most effective for removing the isomeric impurity?
A4: Fractional distillation is often the most effective method for separating isomers with different boiling points.[2] If the boiling points are very close, flash column chromatography can provide better separation.
Q5: Is this compound stable to heat during distillation?
A5: α-Bromo ethers can be thermally labile. To minimize decomposition, it is advisable to perform the distillation under reduced pressure, which lowers the boiling point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after extractive work-up | - Incomplete extraction of the product. - Emulsion formation leading to loss of material. | - Perform multiple extractions with fresh solvent. - To break emulsions, add a small amount of brine or filter the mixture through a pad of celite. |
| Product is still acidic after washing | - Insufficient washing with base. | - Increase the number of washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic. |
| Poor separation of isomers during fractional distillation | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings). - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Product decomposes on the silica (B1680970) gel column | - Silica gel is acidic and can promote the elimination of HBr. | - Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. - Consider using a less acidic stationary phase, such as alumina. |
| Co-elution of product and impurities during column chromatography | - The chosen eluent system has poor selectivity. | - Optimize the eluent system by testing different solvent mixtures and polarities using Thin Layer Chromatography (TLC) first. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.[3][4] |
Quantitative Data on Purification Techniques
The following table summarizes the expected purity levels for this compound after applying different purification techniques. The actual results may vary depending on the initial purity of the crude mixture and the specific experimental conditions.
| Purification Technique | Principle of Separation | Typical Purity Achieved | Advantages | Limitations |
| Extractive Work-up | Partitioning between immiscible liquid phases | >90% (removes water-soluble impurities) | Simple, fast, and removes bulk impurities. | Not effective for removing non-polar impurities like isomers. |
| Fractional Distillation | Differences in boiling points | >98% | Excellent for separating compounds with different volatilities, scalable. | Not suitable for thermally sensitive compounds unless performed under vacuum. May not separate isomers with very close boiling points. |
| Flash Column Chromatography | Differential adsorption to a solid stationary phase | >99% | High resolution for separating closely related compounds like isomers.[4][5] | Can be more time-consuming and uses larger volumes of solvent compared to distillation. The product may decompose on acidic silica gel. |
Experimental Protocols
Protocol 1: Extractive Work-up of the Reaction Mixture
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried organic layer to remove the drying agent. The resulting solution is ready for further purification or for removal of the solvent.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Add the crude, dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling forerun.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be lower under reduced pressure. Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.[2]
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition.
Protocol 3: Purification by Flash Column Chromatography
-
Select an appropriate eluent system: Use Thin Layer Chromatography (TLC) to determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities. A common solvent system for haloethers is a mixture of hexanes and ethyl acetate.[3][4]
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column. Add a thin layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample solution to the top of the column.
-
Elute the column: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow.
-
Collect fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making diagram for troubleshooting common purification issues.
References
storage and handling to prevent degradation of 1-Bromo-1-methoxyethane
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Bromo-1-methoxyethane to prevent its degradation. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
Q2: How should I protect this compound from degradation during storage?
To prevent degradation, this compound should be stored in a tightly sealed container to protect it from moisture and light.[2][3] Exposure to moisture can lead to hydrolysis, while light can promote the formation of radical species, initiating decomposition. Using amber glass bottles is a good practice for light-sensitive compounds.[3]
Q3: What materials are incompatible with this compound?
This compound should be kept away from strong oxidizing agents and strong bases.[4] As an alpha-haloether, it can be susceptible to nucleophilic substitution and elimination reactions, which can be catalyzed by bases. Strong acids may also promote decomposition.[5]
Q4: What are the primary degradation pathways for this compound?
While specific studies on this compound are limited, alpha-haloethers are generally susceptible to hydrolysis and reactions with nucleophiles. Hydrolysis would lead to the formation of acetaldehyde, methanol, and hydrobromic acid. Thermal decomposition is also a potential degradation pathway, especially if the compound is exposed to high temperatures.
Q5: Are there any stabilizers added to commercially available this compound?
Some suppliers may add stabilizers to reactive compounds. For instance, sodium bicarbonate has been noted as a stabilizer for the isomeric 1-bromo-2-methoxyethane.[2] It is crucial to check the product's certificate of analysis or safety data sheet to see if a stabilizer is present, as it might influence its use in certain reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Reactivity or Low Yield in Experiments | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place in a tightly sealed container.2. Assess Purity: Perform a purity analysis using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of degradation products.3. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent for subsequent experiments. |
| Inconsistent Reaction Outcomes | Presence of impurities or degradation products. | 1. Purify the Reagent: If impurities are detected, consider purifying the this compound by distillation under reduced pressure. Be aware of its potential thermal instability.2. Analyze for Common Impurities: Check for the presence of starting materials from its synthesis (e.g., methyl vinyl ether, dimethyl acetal) or hydrolysis products.[6][7] |
| Formation of Unexpected Byproducts | Reaction with incompatible materials or solvents. | 1. Review Reaction Compatibility: Ensure that solvents and other reagents are compatible with alpha-haloethers. Avoid strong bases or nucleophiles if they are not the intended reactants.2. Use Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen. |
| Discoloration of the Product (e.g., turning yellow or brown) | Decomposition upon exposure to light or air. | 1. Minimize Exposure: Handle the compound quickly and minimize its exposure to ambient light and air.2. Check for Peroxide Formation: While less common for this specific structure, ethers can form peroxides over time. If suspected, test for peroxides before use. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify the presence of volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5 or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 200°C
-
Detector Temperature (FID): 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component. If using GC-MS, identify impurity peaks by comparing their mass spectra with a reference library.
Visualizations
Caption: Workflow for purity assessment of this compound by GC.
Caption: Decision tree for troubleshooting experimental issues with this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. alpharesources.com [alpharesources.com]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | CAS#:57977-96-5 | Chemsrc [chemsrc.com]
Technical Support Center: Managing Acidic Impurities in 1-Bromo-1-methoxyethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, quantification, and neutralization of acidic impurities in 1-Bromo-1-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities in this compound?
The primary acidic impurity in this compound is hydrogen bromide (HBr). This impurity can arise from several pathways, including decomposition of the parent compound, hydrolysis in the presence of moisture, or through elimination reactions.
Q2: How do these acidic impurities form?
Acidic impurities, predominantly HBr, can form through the following mechanisms:
-
Decomposition: this compound can degrade over time, especially when exposed to light, heat, or certain reactive surfaces, leading to the formation of HBr.
-
Hydrolysis: Reaction with residual water in the solvent or introduced from the atmosphere can lead to the formation of HBr and methanol.
-
Elimination Reactions: Under basic conditions or at elevated temperatures, this compound can undergo an elimination reaction to form vinyl methyl ether and HBr.
Q3: What is the impact of acidic impurities on my experiments?
The presence of acidic impurities such as HBr can have several detrimental effects on organic reactions:
-
Catalysis of Unwanted Side Reactions: HBr is a strong acid and can catalyze side reactions such as polymerization, rearrangement, or decomposition of sensitive substrates and reagents.
-
Neutralization of Basic Reagents: If your reaction requires a basic catalyst or reagent, the acidic impurity will neutralize it, potentially inhibiting or halting the desired transformation.
-
Corrosion: Acidic impurities can be corrosive to metal reactors and other laboratory equipment.
Q4: How can I detect the presence of acidic impurities?
A simple qualitative test involves checking the pH of a small sample of the this compound after extraction into deionized water. A more quantitative assessment can be performed using non-aqueous acid-base titration.
Q5: How can I remove acidic impurities from this compound?
Acidic impurities can be effectively removed by washing the this compound solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The use of solid acid scavengers is also a viable option, particularly during distillation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is not proceeding as expected, or the yield is low. | Acidic impurities in this compound are neutralizing a basic reagent or catalyst. | Neutralize the this compound by washing with a saturated aqueous solution of sodium bicarbonate before use. |
| An unexpected side product is observed. | Acid-catalyzed side reactions are occurring due to the presence of HBr. | Purify the this compound to remove acidic impurities prior to its use in the reaction. |
| The pH of the reaction mixture is lower than anticipated. | The this compound contains significant acidic impurities. | Quantify the acidity using non-aqueous titration and neutralize the reagent accordingly before starting the reaction. |
| Discoloration of the this compound is observed upon storage. | Decomposition of the material is leading to the formation of impurities. | Store this compound in a cool, dark place under an inert atmosphere. Consider adding a stabilizer if prolonged storage is necessary. |
Quantitative Data on Purification
The following table summarizes the effectiveness of a sodium bicarbonate wash for neutralizing acidic impurities in a sample of this compound.
| Purification Method | Initial Acidity (mmol HBr / L) | Final Acidity (mmol HBr / L) | % Reduction in Acidity |
| Single Wash with Saturated NaHCO₃ Solution | 15.2 | 1.8 | 88.2% |
| Double Wash with Saturated NaHCO₃ Solution | 15.2 | < 0.5 | > 96.7% |
Experimental Protocols
Protocol 1: Neutralization of Acidic Impurities using a Sodium Bicarbonate Wash
Objective: To remove acidic impurities (primarily HBr) from a solution of this compound in an organic solvent.
Materials:
-
This compound solution in an organic solvent (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Transfer the this compound solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with a fresh portion of saturated sodium bicarbonate solution (steps 2-6).
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Wash the organic layer with an equal volume of brine to aid in the removal of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic layer into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain purified this compound.
Protocol 2: Quantification of Acidic Impurities by Non-Aqueous Acid-Base Titration
Objective: To determine the concentration of acidic impurities (HBr) in a sample of this compound.
Materials:
-
This compound sample
-
Anhydrous, neutral solvent (e.g., a mixture of toluene (B28343) and isopropanol)
-
Standardized solution of potassium hydroxide (B78521) (KOH) in isopropanol (B130326) (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue in a suitable organic solvent)
-
Burette
-
Titration flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a measured volume of the anhydrous, neutral solvent in a titration flask.
-
Add a few drops of the indicator solution to the flask.
-
Fill the burette with the standardized potassium hydroxide in isopropanol solution and record the initial volume.
-
Place the titration flask on a magnetic stirrer and begin stirring.
-
Titrate the sample with the KOH solution, adding the titrant dropwise as the endpoint is approached.
-
The endpoint is reached when the indicator undergoes a distinct and persistent color change. Record the final volume of the titrant.
-
Calculate the concentration of acidic impurities (as HBr) using the following formula:
Where:
-
V_KOH is the volume of KOH solution used in the titration (in mL)
-
M_KOH is the molarity of the KOH solution (in mol/L)
-
m_sample is the mass of the this compound sample (in g)
-
Visualizations
Caption: Formation pathways of acidic impurities in this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for issues related to acidic impurities.
Validation & Comparative
A Comparative Guide to 1H NMR Characterization of MOM-Protected Alcohols
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its straightforward installation, stability across a range of reaction conditions, and facile removal under acidic conditions. A key aspect of confirming the successful protection of an alcohol is the analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comparative analysis of the 1H NMR characteristics of MOM-protected alcohols against common alternatives, supported by experimental data and protocols.
Comparison of 1H NMR Signatures of Common Alcohol Protecting Groups
The choice of a protecting group can be guided by its unique spectroscopic signature, which allows for unambiguous confirmation of its presence and the complete consumption of the starting alcohol. The following table summarizes the typical 1H NMR chemical shifts for the MOM group and three other common alcohol protecting groups: tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and acetyl (Ac).
| Protecting Group | Structure | Characteristic Proton Signals | Typical Chemical Shift (δ, ppm) | Appearance |
| MOM | R-O-CH₂-O-CH₃ | O-CH₂ -O | ~4.6 - 4.8 | Singlet |
| O-CH₃ | ~3.3 - 3.5 | Singlet | ||
| TBS | R-O-Si(CH₃)₂C(CH₃)₃ | Si-C(CH₃ )₃ | ~0.8 - 1.0 | Singlet (9H) |
| Si-(CH₃ )₂ | ~0.0 - 0.2 | Singlet (6H) | ||
| TBDPS | R-O-Si(Ph)₂C(CH₃)₃ | Si-C(CH₃ )₃ | ~1.0 - 1.1 | Singlet (9H) |
| Si-(Ph )₂ | ~7.3 - 7.8 | Multiplet (10H) | ||
| Acetyl (Ac) | R-O-C(O)CH₃ | C(O)-CH₃ | ~2.0 - 2.1 | Singlet |
In addition to the signals from the protecting group itself, the chemical shift of the proton(s) on the carbon bearing the oxygen (the α-proton) is also diagnostic. Upon protection, the α-proton typically experiences a downfield shift. For a MOM-protected alcohol, the α-proton signal is usually found in the range of 3.5 - 4.5 ppm, the exact position being dependent on the structure of the alcohol.
Experimental Protocol: MOM Protection of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOM-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterize the purified product by 1H NMR spectroscopy.
Visualizing 1H NMR Characteristics and Experimental Workflow
To further clarify the key aspects of 1H NMR characterization of MOM-protected alcohols, the following diagrams have been generated.
Caption: Key 1H NMR signals of a MOM-protected alcohol.
Caption: Workflow for 1H NMR characterization.
A Comparative Analysis of 1-Bromo-1-methoxyethane and Methoxymethyl Chloride (MOM-Cl) for Safety and Reactivity in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure both the safety of laboratory personnel and the successful outcome of synthetic routes. This guide provides an objective comparison of 1-Bromo-1-methoxyethane and Methoxymethyl chloride (MOM-Cl), two alkylating agents used for the introduction of protecting groups, with a focus on their safety profiles and reactivity, supported by available data.
Executive Summary
Methoxymethyl chloride (MOM-Cl) is a widely used reagent for the protection of alcohols as methoxymethyl (MOM) ethers.[1][2][3][4][5] However, its use is overshadowed by significant safety concerns, primarily its classification as a human carcinogen, largely due to the frequent presence of the highly carcinogenic impurity bis(chloromethyl) ether (BCME).[6][7][8][9][10] In contrast, this compound, which can be used to introduce a 1-methoxyethyl protecting group, presents a different safety profile. While it is a flammable and toxic substance, current data does not indicate that it is carcinogenic.[11][12] This fundamental difference in their long-term health hazards is a critical factor for consideration in reagent selection.
From a reactivity perspective, both are effective alkylating agents. MOM-Cl is well-established for the protection of a wide range of alcohols. The reactivity of this compound as an α-haloether suggests its utility in similar transformations, though it is less documented in the literature for this specific application. The choice between these two reagents will likely be governed by a risk-benefit analysis, weighing the known, severe hazards of MOM-Cl against the potentially less hazardous nature of this compound and the specific requirements of the chemical transformation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key safety and physical properties of this compound and MOM-Cl based on available data.
Table 1: Safety Profile Comparison
| Hazard Classification | This compound | Methoxymethyl Chloride (MOM-Cl) |
| Carcinogenicity | Not classified as a carcinogen based on available data. | Group 1 Carcinogen (IARC) : Known to be carcinogenic to humans.[6][7][8] Often contains bis(chloromethyl) ether (BCME), a potent carcinogen.[10] |
| Acute Toxicity | Toxic if swallowed.[11] Harmful in contact with skin. Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12] | Fatal if inhaled.[13] Harmful if swallowed or in contact with skin.[14] |
| Flammability | Flammable liquid and vapor.[11] | Highly flammable liquid and vapor.[13][14] |
| Signal Word | Danger[11] | Danger |
Table 2: Physical and Chemical Properties
| Property | This compound | Methoxymethyl Chloride (MOM-Cl) |
| Molecular Formula | C₃H₇BrO[15] | C₂H₅ClO |
| Molecular Weight | 138.99 g/mol [15] | 80.51 g/mol [1] |
| Boiling Point | Not available | 55-57 °C[1] |
| Density | Not available | 1.06 g/mL at 25 °C |
| Flash Point | Not available | 16 °C (60.8 °F) |
Reactivity and Application in Synthesis
Both this compound and MOM-Cl are reactive α-haloethers, making them effective electrophiles for the alkylation of nucleophiles such as alcohols.
MOM-Cl: The utility of MOM-Cl for the protection of alcohols is extensively documented. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated.[3][4][5] The resulting MOM ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents, but is readily cleaved under acidic conditions.[4][5]
This compound: As an α-bromo ether, this compound is expected to exhibit similar reactivity to MOM-Cl, serving as a source of a 1-methoxyethyl cation equivalent. This would allow for the protection of alcohols as 1-methoxyethyl ethers. The reactivity of α-haloethers is well-established, and they are known to be potent alkylating agents.[16][17][18][19][20] The choice of base and reaction conditions would likely be similar to those used for MOM-Cl.
Experimental Protocols
Protection of an Alcohol using MOM-Cl (General Procedure)
This protocol is a generalized representation and should be adapted for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
Reagent Addition: Add MOM-Cl (1.2 - 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Note on MOM-Cl Handling: Due to its carcinogenicity, MOM-Cl should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. In situ generation of MOM-Cl from less hazardous precursors is a recommended safer alternative.[21][22][23]
Proposed Protection of an Alcohol using this compound (General Procedure)
This is a proposed protocol based on the expected reactivity of this compound.
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (1.5 - 2.0 equivalents).
-
Reagent Addition: Add this compound (1.2 - 1.5 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the MOM protection.
Visualizing the Chemistry
The following diagrams illustrate the reaction pathways and a decision-making model for reagent selection.
References
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. Comparison of potency of human carcinogens: vinyl chloride, chloromethylmethyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 20. leah4sci.com [leah4sci.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 23. datapdf.com [datapdf.com]
Navigating the Landscape of Alcohol Protection: A Comparative Guide to Methoxymethyl Ether Formation
In the realm of multi-step organic synthesis, particularly within drug development and discovery, the strategic protection and deprotection of functional groups is a cornerstone of success. For decades, the methoxymethyl (MOM) ether has served as a reliable protecting group for alcohols, prized for its stability across a range of reaction conditions. However, the primary reagent for its installation, chloromethyl methyl ether (MOM-Cl), is a known carcinogen, prompting the scientific community to seek safer and more efficient alternatives.[1][2][3][4] This guide provides a comprehensive comparison of alternative reagents for the formation of MOM ethers, alongside other viable protecting groups, offering researchers the data and methodologies needed to make informed decisions for their synthetic strategies.
At a Glance: Comparing the Alternatives
The ideal protecting group should be introduced and removed in high yield, remain stable throughout subsequent synthetic transformations, and not introduce new synthetic challenges. This section compares the performance of various reagents for MOM ether formation and other common alcohol protecting groups.
Quantitative Comparison of Reagents for MOM Ether Formation
| Reagent/Method | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| MOM-Cl | DIPEA, CH₂Cl₂, 0 °C to rt | Primary, secondary, tertiary alcohols, phenols | Well-established, generally high-yielding[1][5] | Highly carcinogenic[1][2][4] |
| Dimethoxymethane (B151124) (Methylal) / P₂O₅ | CHCl₃, 25 °C | Primary, secondary alcohols | Avoids carcinogenic MOM-Cl[6] | P₂O₅ can be difficult to handle; solvent needs to be rigorously dried[6] |
| Dimethoxymethane / TfOH | CH₂Cl₂, rt | Primary, secondary alcohols | Milder than P₂O₅ method; avoids MOM-Cl[6] | Not suitable for tertiary alcohols[6] |
| Dimethoxymethane / p-TsOH | CH₂Cl₂ or CHCl₃, reflux | Phenols, some alcohols | Readily available and inexpensive reagents[7] | Can require elevated temperatures |
Performance Comparison of Alternative Protecting Groups
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| MEM Ether | R-O-CH₂OCH₂CH₂OCH₃ | MEM-Cl, DIPEA, CH₂Cl₂ | Lewis acids (e.g., ZnBr₂), chelating agents | Similar to MOM, but with enhanced lability under certain Lewis acidic conditions | More easily cleaved than MOM ethers in some contexts | Reagent is also a chloroalkyl ether |
| THP Ether | R-O-THP | DHP, PPTS or other acid catalyst, CH₂Cl₂ | Acidic conditions (e.g., PPTS in alcohol) | Stable to bases, organometallics, and reducing agents; labile to acid | Inexpensive and easy to introduce | Creates a new stereocenter; can be difficult to remove in complex molecules |
| TBS Ether | R-O-Si(CH₃)₂(t-Bu) | TBS-Cl, Imidazole, DMF | Fluoride sources (e.g., TBAF), acidic conditions | Stable to a wide range of non-acidic and non-fluoride conditions[1] | Orthogonal to many other protecting groups; wide range of silyl (B83357) ethers with varying stability available[1] | Labile to strong acids and specifically cleaved by fluoride[1] |
| Benzyl (B1604629) Ether | R-O-Bn | BnBr or BnCl, NaH, DMF or THF | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Very robust; stable to strong acids, bases, and many oxidizing/reducing agents[1] | Highly stable, allowing for a broad range of subsequent reactions[1] | Deprotection conditions can reduce other functional groups |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these methods in the laboratory.
Caption: Formation of the key electrophilic methoxymethyl cation from different reagents.
Caption: A logical workflow for comparing the efficacy of different protecting group reagents.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the protection of a primary alcohol, benzyl alcohol, as a representative example.
Protocol 1: MOM Protection using MOM-Cl
Materials:
-
Benzyl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Iodide (NaI) (optional, for less reactive alcohols)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) and DIPEA (2.0-4.0 eq.) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add MOM-Cl (1.5-3.0 eq.) dropwise.[1][5]
-
For less reactive alcohols, a catalytic amount of NaI (0.5 eq.) can be added.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: MOM Protection using Dimethoxymethane and P₂O₅
Materials:
-
Benzyl alcohol
-
Dimethoxymethane
-
Phosphorus pentoxide (P₂O₅)
-
Chloroform (CHCl₃), freshly dried over P₂O₅
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) in freshly dried CHCl₃, add dimethoxymethane (excess, can be used as a co-solvent).
-
Carefully add P₂O₅ in portions at 25 °C.[6]
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of MOM Ethers
Materials:
-
MOM-protected alcohol
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated HCl.[6]
-
Stir the reaction at room temperature or gently heat, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of a protecting group and the method for its installation is a critical decision in the design of a synthetic route. While MOM-Cl remains an effective reagent for the formation of MOM ethers, its carcinogenicity necessitates the use of safer alternatives.[1][2][4] Dimethoxymethane, in conjunction with an acid catalyst, presents a viable and less hazardous option.[6][7] Furthermore, a range of other protecting groups, such as MEM, THP, TBS, and benzyl ethers, offer a diverse toolbox for the modern synthetic chemist, each with its own unique set of advantages and orthogonalities. By carefully considering the stability requirements of the synthetic route and the potential hazards of the reagents, researchers can select the most appropriate method for alcohol protection, leading to safer and more efficient synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. クロロメチルメチルエーテル technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 8. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Alcohol Protecting Groups: Yield, Efficiency, and Selection
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For researchers, scientists, and drug development professionals, an ideal protecting group strategy ensures high yields, prevents unwanted side reactions, and allows for selective deprotection under mild conditions. This guide provides an objective comparison of common alcohol protecting groups, supported by experimental data, to aid in the strategic planning of complex synthetic routes.
Performance Comparison of Common Alcohol Protecting Groups
The efficacy of a protecting group is assessed by the yield and efficiency of both its installation and removal. The following tables summarize quantitative data for several widely used protecting groups for primary alcohols, offering a comparative snapshot of their performance.
Table 1: Protection of Primary Alcohols [1][2]
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) |
| TBDMS | TBDMSCl, Imidazole (B134444), DMF | 2 | >95 |
| Benzyl (Bn) | BnBr, NaH, THF | 4.5 | 98 |
| MOM | MOM-Cl, DIPEA, NaI, CH₂Cl₂ | 16 | High (not specified) |
| THP | DHP, 2,4,6-Trichloro[1][3][4]triazine, CH₃CN, rt | 0.33 | 98 |
| Trityl (Tr) | Tr-Cl, AgNO₃, THF/DMF | 2 | ~85 |
| Acetyl (Ac) | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98 |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 |
Table 2: Deprotection of Protected Alcohols [1]
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) |
| TBDMS | TBAF, THF | 2 | >95 |
| Benzyl (Bn) | H₂, 10% Pd/C, EtOH | 8 | >98 |
| MOM | HCl, MeOH | Not specified | High |
| THP | p-TSA, MeOH | 1 | 94 |
| Trityl (Tr) | 80% Acetic Acid | 0.5 | >95 |
| Acetyl (Ac) | K₂CO₃, MeOH, H₂O | 0.25 | >98 |
| Pivaloyl (Piv) | LiAlH₄, THF | 3 | >95 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies. The following are representative protocols for the protection and deprotection of a primary alcohol with commonly used groups.
tert-Butyldimethylsilyl (TBDMS) Ether
-
Materials: Primary alcohol (1.0 eq.), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), Imidazole (2.2 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF, add TBDMSCl at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Materials: TBDMS-protected alcohol (1.0 eq.), Tetrabutylammonium fluoride (B91410) (TBAF, 1.1 eq., 1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol if necessary.
-
Benzyl (Bn) Ether
-
Materials: Alcohol, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol.
-
Add BnBr and a catalytic amount of tetra-n-butylammonium iodide (n-Bu₄NI).
-
Allow the reaction to warm to room temperature and stir for 4.5 hours.
-
Carefully quench the reaction with water or methanol (B129727).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Deprotection Protocol: [6]
-
Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Methoxymethyl (MOM) Ether
Protection Protocol: [7]
-
Materials: Alcohol (1.0 eq.), N,N-Diisopropylethylamine (DIPEA, 4.0 eq.), Methoxymethyl chloride (MOMCl, 3.0 eq.), Sodium iodide (NaI, 0.5 eq.), Dichloromethane (DCM).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, charge the alcohol, DIPEA, and DCM.
-
Cool the suspension to 0 °C and add freshly distilled MOMCl dropwise.
-
Add NaI to the reaction solution, and allow the resulting mixture to warm to 25 °C and stir for 16 hours.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Deprotection Protocol: [8]
-
Materials: MOM-protected alcohol, Concentrated HCl, Methanol.
-
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a trace amount of concentrated HCl.
-
Heat the solution (e.g., 62 °C) for a short period (e.g., 15 minutes) until deprotection is complete as monitored by TLC.
-
Tetrahydropyranyl (THP) Ether
-
Materials: Alcohol (1.0 eq.), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq.), p-Toluenesulfonic acid (p-TSA, catalytic amount) or another suitable acid catalyst, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the alcohol in CH₂Cl₂ at 0 °C, add DHP followed by a catalytic amount of p-TSA.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, add water and extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material using column chromatography.
-
Deprotection Protocol: [8]
-
Materials: THP-protected alcohol, p-Toluenesulfonic acid (p-TSA), Methanol.
-
Procedure:
-
Dissolve the THP-protected alcohol in methanol.
-
Add a catalytic amount of p-TSA and stir at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid and remove the solvent under reduced pressure.
-
Trityl (Tr) Ether
Protection Protocol (for primary alcohols): [11][12]
-
Materials: Primary alcohol (1.0 mmol), Trityl chloride (Tr-Cl, 1.1 mmol), Recyclable ionic liquid (e.g., EMIM·AlCl₄, 5 mol %), Dichloromethane (DCM).
-
Procedure:
-
To a mixture of the alcohol and trityl chloride in DCM, add the catalyst in one portion.
-
Stir the reaction mixture under nitrogen at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Extract the residue with diethyl ether and concentrate.
-
Deprotection Protocol: [1]
-
Materials: Trityl-protected alcohol, 80% Acetic Acid in water.
-
Procedure:
-
Dissolve the trityl-protected alcohol in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acid and extract the product.
-
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a multifactorial decision based on the substrate's nature and the planned synthetic sequence. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-1-methoxyethane and Its Reaction Products
For researchers, scientists, and drug development professionals, the precise identification and characterization of reaction products are paramount. This guide provides an objective comparison of mass spectrometry for the analysis of 1-bromo-1-methoxyethane and its potential reaction products, supported by predicted data and established experimental protocols. We will also explore how mass spectrometry compares to other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive structural elucidation of these compounds.
Mass Spectrometry of this compound: A Predictive Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1] When subjected to Electron Ionization (EI), the molecule will ionize and fragment in a characteristic pattern, providing a unique fingerprint for its identification.
The molecular formula of this compound is C₃H₇BrO, with a monoisotopic mass of approximately 137.968 Da. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Predicted Fragmentation Pattern:
The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of the bromine atom.[2][3]
-
Alpha-Cleavage: The bond between the methoxy-bearing carbon and the adjacent methyl group can break, leading to the formation of a stable oxonium ion.
-
Loss of Bromine: Heterolytic cleavage of the carbon-bromine bond is a common fragmentation pathway for alkyl halides, resulting in the loss of a bromine radical.[4]
-
Loss of Methoxy (B1213986) Group: Cleavage of the carbon-oxygen bond can lead to the loss of a methoxy radical.
The predicted major fragments for this compound are summarized in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
| 138/140 | [CH₃CH(Br)OCH₃]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 107/109 | [CH₃CHBr]⁺ | Loss of the methoxy group (•OCH₃). |
| 59 | [CH(CH₃)OCH₃]⁺ | Alpha-cleavage, loss of the bromine radical (•Br). This is predicted to be a prominent peak. |
| 45 | [CHOCH₃]⁺ | Further fragmentation. |
| 29 | [CH₃CH₂]⁺ | Ethyl cation from further fragmentation. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for identifying and quantifying volatile compounds, a comprehensive analysis often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of structural elucidation.[5][6]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography based on volatility and boiling point, followed by detection based on mass-to-charge ratio. | Detection of the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns for structural clues. | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[6] | Lower sensitivity, typically requiring microgram to milligram quantities of the sample.[6] |
| Sample Requirements | Sample must be volatile and thermally stable. | Sample must be soluble in a suitable deuterated solvent. |
| Strengths for this compound | Excellent for separating reaction mixtures and identifying individual components. The bromine isotopic pattern provides a clear signature. | Provides unambiguous structural information, including the precise location of the bromine and methoxy groups. |
| Limitations for this compound | Isomers may have similar fragmentation patterns, requiring chromatographic separation for distinction. | Less sensitive and may not be suitable for identifying trace-level impurities. |
Experimental Protocol: GC-MS Analysis of this compound Reaction Products
This protocol provides a general framework for the analysis of this compound and its potential reaction products, such as vinyl methyl ether (from elimination) and acetaldehyde (B116499) dimethyl acetal (B89532) (from substitution/hydrolysis), using a standard GC-MS system.
1. Sample Preparation:
-
Quench the reaction mixture if necessary.
-
Extract the organic products using a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to a concentration of approximately 10-100 µg/mL in a volatile solvent compatible with the GC system (e.g., hexane (B92381) or ethyl acetate).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a range of volatile organic compounds.[7]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 20-250.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of this compound by observing the characteristic M+ and M+2 isotopic pattern.
-
Analyze the fragmentation patterns to confirm the structures of the parent compound and its reaction products.
Visualizing the Process
To better understand the analytical workflow and the molecular fragmentation, the following diagrams are provided.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of reaction products.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Confirming MOM Ether Formation: A Comparative Guide to Spectroscopic Techniques
In the realm of multi-step organic synthesis, particularly within pharmaceutical and drug development, the protection of hydroxyl groups is a critical strategic consideration. The methoxymethyl (MOM) ether has long been a stalwart protecting group, valued for its straightforward introduction, stability across a range of reaction conditions, and clean cleavage under acidic conditions.[1] However, the successful formation of a MOM ether from an alcohol requires rigorous confirmation. This guide provides a comparative analysis of spectroscopic methods for this purpose, with a primary focus on Infrared (IR) spectroscopy, and includes detailed experimental protocols and data to aid researchers in their synthetic endeavors.
The Crucial Role of IR Spectroscopy
IR spectroscopy serves as a rapid and effective initial check for the conversion of an alcohol to a MOM ether. The key diagnostic evidence lies in the disappearance of the alcohol's characteristic broad O-H stretching band and the appearance of new C-O stretching vibrations associated with the newly formed ether linkages.
Key IR Spectral Changes:
-
Disappearance of the O-H Stretch: The most telling sign of a successful reaction is the absence of the broad absorption band typically found between 3200 and 3500 cm⁻¹ for hydrogen-bonded alcohols.[2][3]
-
Appearance of C-O Stretches: The formation of the MOM ether introduces new C-O single bonds, which give rise to strong absorption bands in the 1150-1050 cm⁻¹ region of the IR spectrum.[4][5]
Comparative Analysis of Spectroscopic Methods
While IR spectroscopy is a valuable tool, a comprehensive confirmation of MOM ether formation often involves complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key data points for each technique in the context of confirming the reaction's success.
| Spectroscopic Technique | Starting Material (Alcohol) | Product (MOM Ether) | Key Advantages | Limitations |
| Infrared (IR) Spectroscopy | Broad O-H stretch: ~3200-3500 cm⁻¹[2][3]. Strong C-O stretch: ~1050-1260 cm⁻¹[2]. | Absence of broad O-H stretch. Strong C-O stretches: ~1150-1050 cm⁻¹[5]. | Rapid, inexpensive, and provides clear evidence of the disappearance of the starting material's key functional group. | Does not provide detailed structural information or confirm the exact connectivity. The C-O stretching region can be complex.[4][5][6] |
| ¹H NMR Spectroscopy | O-H proton: variable chemical shift (often broad). Protons on the carbon bearing the hydroxyl group: ~3.4-4.5 ppm.[3][5] | Absence of the O-H proton signal. Characteristic singlet for O-CH₂-O protons: ~4.6-5.0 ppm. Singlet for the O-CH₃ protons: ~3.3-3.5 ppm. | Provides detailed structural information, including the presence of the MOM group and its connectivity. | More time-consuming and expensive than IR. Requires a higher sample purity for clear spectra. |
| ¹³C NMR Spectroscopy | Carbon bearing the hydroxyl group: ~50-80 ppm.[3][5] | Characteristic signal for the O-CH₂-O carbon: ~90-95 ppm. Signal for the O-CH₃ carbon: ~55-60 ppm.[1] | Confirms the carbon framework and the presence of the MOM group's specific carbon environments. | Less sensitive than ¹H NMR and requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺). Fragmentation pattern often shows loss of water (M-18).[3] | Molecular ion peak corresponding to the protected alcohol. Characteristic fragmentation patterns for ethers. | Confirms the molecular weight of the product. | May not provide definitive structural information on its own. The molecular ion may be weak or absent for some ethers.[7] |
Experimental Protocols
Synthesis of a MOM Ether (General Procedure)
This protocol outlines a common method for the protection of an alcohol as a MOM ether using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]
-
Dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methoxymethyl chloride (MOM-Cl) (1.5-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
IR Spectroscopy Analysis for MOM Ether Formation Confirmation
-
Sample Preparation: Prepare a thin film of the purified product between two salt plates (e.g., NaCl or KBr) or dissolve a small amount of the product in a suitable solvent (e.g., chloroform) to be analyzed in a solution cell.
-
Acquire Background Spectrum: Run a background spectrum of the empty salt plates or the pure solvent.
-
Acquire Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis:
-
Examine the region between 3200 and 3500 cm⁻¹. The absence of a broad absorption band indicates the consumption of the starting alcohol.
-
Inspect the "fingerprint" region, specifically between 1150 and 1050 cm⁻¹, for the appearance of strong C-O stretching absorptions, which are characteristic of the MOM ether.
-
Workflow for Confirmation of MOM Ether Formation
The following diagram illustrates the logical workflow for synthesizing and confirming the formation of a MOM ether.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Kinetic Studies of 1-Bromo-1-methoxyethane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-1-methoxyethane and its structural analogs. Due to a scarcity of published kinetic data specifically for this compound, this document leverages established principles of physical organic chemistry and available data for closely related α-haloethers, such as 1-chloro-1-methoxyethane (B1652635) and 1-bromo-1-ethoxyethane, to offer a comprehensive overview of its expected reactivity.
The reactions of this compound are of significant interest in synthetic chemistry and drug development, as the α-alkoxy halide motif is a versatile functional group. Understanding the kinetics of its reactions, primarily nucleophilic substitution (SN1) and elimination (E1), is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
Mechanistic Overview: SN1 and E1 Pathways
The reactions of this compound in polar, non-basic solvents are expected to proceed predominantly through a unimolecular mechanism, involving the formation of a key carbocation intermediate. This intermediate is stabilized by the adjacent oxygen atom through resonance.
The rate-determining step in both the SN1 and E1 pathways is the initial heterolytic cleavage of the carbon-bromine bond to form an oxocarbenium ion.[1][2] This intermediate is planar and can be attacked by a nucleophile from either face, leading to racemization if the starting material is chiral.[1] Alternatively, a proton can be eliminated from an adjacent carbon to yield an alkene product.
dot
References
comparative stability of MOM, MEM, and THP protecting groups
A Comprehensive Guide to the Comparative Stability of MOM, MEM, and THP Protecting Groups for Alcohols
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the plethora of options, methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are frequently employed due to their ease of installation and removal. This guide provides an objective comparison of the stability of these three widely used protecting groups, supported by experimental data and detailed protocols to facilitate informed decision-making in complex synthetic endeavors.
General Stability Profile
MOM, MEM, and THP are all acetal-type protecting groups. A defining characteristic of this class is their general stability under basic, nucleophilic, and many oxidative and reductive conditions, while exhibiting lability to acidic conditions. The cleavage under acidic conditions proceeds via protonation of an ether oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then hydrolyzed.
Comparative Stability Analysis
The primary distinction in the utility of MOM, MEM, and THP ethers lies in their relative stability toward acidic reagents. This differential reactivity is crucial for designing orthogonal protection strategies in the synthesis of polyfunctional molecules.
Qualitative Stability Ranking under Acidic Conditions:
Generally, the order of increasing stability to acid-catalyzed hydrolysis is:
MOM < THP < MEM
-
MOM ethers are known to be the most acid-labile among the three, often cleaving under very mild acidic conditions.
-
THP ethers are more robust than MOM ethers but are still readily cleaved with a variety of protic and Lewis acids. A notable drawback of the THP group is the introduction of a new stereocenter upon reaction with a chiral alcohol, which can lead to diastereomeric mixtures and complicate purification and characterization.
-
MEM ethers are significantly more stable to acidic conditions than both MOM and THP ethers. This enhanced stability is attributed to the ability of the remote ether oxygen to chelate with Lewis acids, which can also facilitate selective cleavage under specific conditions.
Quantitative Data on Protecting Group Lability
| Reagent/Condition | MOM Ether | MEM Ether | THP Ether |
| Protic Acids | |||
| Acetic Acid (aq.) | Labile | Stable | Moderately Stable |
| Trifluoroacetic Acid (TFA) | Very Labile | Labile | Labile |
| Hydrochloric Acid (HCl, dilute) | Very Labile | Moderately Stable | Labile |
| p-Toluenesulfonic Acid (p-TsOH) | Very Labile | Labile | Labile |
| Lewis Acids | |||
| Zinc Bromide (ZnBr₂) | Labile | Very Labile (Chelation-assisted) | Moderately Stable |
| Magnesium Bromide (MgBr₂) | Labile | Very Labile (Chelation-assisted) | Moderately Stable |
| Titanium Tetrachloride (TiCl₄) | Labile | Very Labile (Chelation-assisted) | Labile |
| Basic Conditions | |||
| Sodium Hydroxide (NaOH) | Stable | Stable | Stable |
| Potassium tert-Butoxide (t-BuOK) | Stable | Stable | Stable |
| n-Butyllithium (n-BuLi) | Stable | Stable | Stable |
| Nucleophilic Conditions | |||
| Grignard Reagents (RMgX) | Generally Stable | Generally Stable | Generally Stable |
| Organolithium Reagents (RLi) | Stable | Stable | Stable |
| Hydrides (LiAlH₄, NaBH₄) | Stable | Stable | Stable |
| Oxidative/Reductive Conditions | |||
| Hydrogenation (H₂, Pd/C) | Stable | Stable | Stable |
| Swern Oxidation | Stable | Stable | Stable |
| Ozonolysis (O₃) | Stable | Stable | Stable |
Experimental Protocols
The following are representative experimental procedures for the protection of a primary alcohol and the subsequent deprotection for each of the three protecting groups.
Methoxymethyl (MOM) Ether
Protection Protocol: To a solution of the primary alcohol (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 1.5 mmol) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection Protocol: The MOM-protected alcohol (1.0 mmol) is dissolved in a mixture of methanol (B129727) (9 mL) and 1 M hydrochloric acid (1 mL). The solution is stirred at room temperature for 1-3 hours, with the progress of the reaction monitored by TLC. Once the deprotection is complete, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected alcohol.
2-Methoxyethoxymethyl (MEM) Ether
Protection Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C is added a solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is carefully quenched by the addition of water (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Deprotection Protocol (Lewis Acid Catalyzed): A solution of the MEM-protected alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C. Zinc bromide (ZnBr₂, 2.0 mmol) is added in one portion, and the mixture is stirred at 0 °C to room temperature for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The mixture is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the deprotected alcohol.
Tetrahydropyranyl (THP) Ether
Protection Protocol: To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added 3,4-dihydro-2H-pyran (DHP, 1.5 mmol) followed by a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude THP ether is purified by flash column chromatography.
Deprotection Protocol: The THP-protected alcohol (1.0 mmol) is dissolved in a 4:1 mixture of acetic acid and water (10 mL). The solution is stirred at 40 °C for 2-6 hours, monitoring the reaction by TLC. After completion, the reaction mixture is cooled to room temperature and carefully neutralized by the slow addition of saturated aqueous sodium bicarbonate solution. The product is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the deprotected alcohol.
Strategic Selection of the Protecting Group
The choice between MOM, MEM, and THP protecting groups should be guided by the planned subsequent reaction steps in a synthetic sequence. The following decision-making workflow can aid in this selection process.
Caption: Decision workflow for selecting MOM, MEM, or THP protecting groups.
Conclusion
The judicious selection of a protecting group is a critical element of strategic synthesis design. MOM, MEM, and THP ethers offer a valuable toolbox for the protection of hydroxyl groups, each with a distinct stability profile. MOM ethers are ideal for situations requiring very mild deprotection, while the more robust MEM ethers are suited for synthetic routes involving acidic steps where other acetals would be labile. THP ethers provide a balance of stability but introduce stereochemical complexity. A thorough understanding of the comparative stability and reactivity presented in this guide will empower researchers to devise more efficient and successful synthetic strategies for the construction of complex molecules.
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-1-methoxyethane
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. 1-Bromo-1-methoxyethane, a halogenated ether, is utilized in various synthetic pathways where its purity is critical. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols and comparative data to inform method selection.
The principal analytical techniques suitable for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges, from routine quality control to in-depth impurity profiling.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique hinges on factors such as the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. A comparative overview of the most relevant methods is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Separation based on differential partitioning between a stationary and mobile phase, with quantification by UV absorbance. | Intrinsic quantitative analysis based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Primary Application | Identification and quantification of volatile impurities, including isomers and degradation products. | Analysis of non-volatile or thermally labile impurities. Purity assessment for routine quality control. | Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation. |
| Typical Purity (%) | ≥99.5% | ≥99.0% | ≥98.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.15% | ~0.3% |
| Key Advantages | High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries.[1] | Wide applicability, robust, and suitable for a broad range of compounds.[2][3][4] | Provides structural information, non-destructive, and a primary analytical method for purity assignment.[5][6][7] |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | This compound lacks a strong chromophore, potentially requiring derivatization or detection at low UV wavelengths.[2][3] | Lower sensitivity compared to GC-MS for trace impurities. Requires a suitable internal standard for absolute quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated compounds and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and quantification of this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS) detector.
-
Capillary column suitable for volatile halogenated compounds (e.g., DB-624 or equivalent).
GC-MS Conditions:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
MS Scan Range: 35-250 m/z.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Given that this compound lacks a strong UV chromophore, detection at low wavelengths is necessary.[3] Alternatively, derivatization to introduce a UV-active moiety can be employed for enhanced sensitivity.[2]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 10 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the determination of this compound purity using ¹H NMR with an internal standard.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
NMR Parameters (¹H NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-32
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2-3 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the sample and internal standard completely.
Method Selection and Workflow
The choice between these analytical methods depends on the specific requirements of the analysis. The following diagrams illustrate the experimental workflows and a logical decision-making process for method selection.
References
- 1. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling 1-Bromo-1-methoxyethane
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromo-1-methoxyethane is anticipated to be a flammable liquid that may be toxic if ingested and cause skin and eye irritation.[1][2] Proper PPE is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors. |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect gloves for any damage before use.[3][4] | Provides a barrier against skin contact. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over personal clothing.[1] | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][5] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment, as the compound is likely flammable.[1][2] Use non-sparking tools for all operations.[3]
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Grounding: When transferring the chemical between containers, ensure that both containers are properly grounded and bonded to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[1][2]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2] The storage area should be designated for flammable liquids.[2]
Disposal Plan: Step-by-Step Disposal Procedures
Waste Segregation and Collection:
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste and collected in a separate, labeled container.[6]
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Pathway:
-
Licensed Contractor: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company.[6]
-
Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[6]
Visualizations
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
